The table below summarizes the available NMR spectrum information for Lanatoside C from scientific databases.
| Spectrum Type | Experimental Conditions | Source & Availability |
|---|
| 13C NMR (1D) [1] | Solvent: H2O Frequency: 126 MHz (predicted) Instrument Frequency: 500 MHz | Source: NP-MRD (Natural Products Magnetic Resonance Database) Availability: Peak list and assignments file available for download. | | 1H NMR [2] | Information not specified in the source. | Source: Chemicalbook Availability: The page mentions a 1H NMR spectrum exists, but no detailed data or image is provided. |
Although detailed NMR experimental procedures are scarce, the following protocols from recent anticancer studies illustrate how this compound is handled and evaluated in biological research.
These assays are used to determine the inhibitory effect of this compound on cancer cell growth [3] [4] [5].
These models evaluate the antitumor efficacy of this compound in a living organism [3] [4] [5].
Based on the search results, this compound exerts anticancer effects through multiple pathways. The following diagram summarizes the key mechanisms as described in the literature.
Key anticancer mechanisms of this compound involving ferroptosis induction and apoptosis activation through multiple pathways. [3] [4] [5]
The primary target of Lanatoside C is the Na+/K+-ATPase pump on the cell membrane [1] [2]. This inhibition disrupts ionic balance, leading to an increase in intracellular calcium levels [2]. This initial disruption triggers multiple downstream pathways that result in various anti-cancer effects.
The following diagram maps the key signaling pathways regulated by this compound and their consequent cellular effects.
This compound demonstrates potent anti-proliferative effects across various cancer types. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) from key preclinical studies.
| Cancer Type | Cell Line | IC₅₀ (nM) | Exposure Time | Key Findings | Citation |
|---|---|---|---|---|---|
| Prostate Cancer | PC-3 | 79.72 nM | 48 hours | Induced G2/M arrest; modulated TNF/IL-17 signaling. | [3] |
| Prostate Cancer | DU145 | 96.62 nM | 48 hours | Promoted apoptosis; inhibited migration and invasion. | [3] |
| Prostate Cancer | LNCAP | 344.80 nM | 48 hours | Higher IC₅₀ suggests variable sensitivity. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | ~400 nM | 24 hours | Induced ferroptosis; decreased SLC7A11 & GPX4 protein levels. | [4] |
| Hepatocellular Carcinoma (HCC) | Hep3B | GI₅₀: ~500 nM | 48 hours | Induced apoptosis via PKCδ activation; inhibited AKT/mTOR. | [1] |
| Normal Prostate Cells | HPRF | ~434 nM | 48 hours | Higher IC₅₀ in normal cells indicates a potential therapeutic window. | [3] |
To study the mechanisms of this compound, researchers employ standard in vitro and in vivo methodologies.
Research indicates that this compound has significant potential to be repurposed as an oncology therapeutic, both as a monotherapy and in combination with existing treatments.
The evidence for this compound's anti-cancer effects is compelling. Its multi-mechanistic action, combined with its ability to sensitize tumors to radiation, positions it as a strong candidate for further translational research.
The table below summarizes key information about this compound from the search results.
| Aspect | Description |
|---|---|
| Origin & Class | Naturally derived cardiac glycoside from the plant Digitalis lanata [1] [2] [3]. |
| Original Medical Use | Approved for treating heart conditions like congestive heart failure and cardiac arrhythmias [1] [4] [3]. |
| Repurposing Focus | Investigation as a broad-spectrum anticancer agent [4] [5]. |
Preclinical studies indicate that this compound fights cancer through multiple pathways, as illustrated below.
Key molecular mechanisms of this compound in cancer cells.
The following tables summarize the core experimental designs used to characterize this compound's anticancer effects in preclinical studies.
| Assay Type | Key Measurement | Example Protocol Summary |
|---|---|---|
| Cytotoxicity & Proliferation | IC50 values, GI50 (50% growth inhibition) | Cells treated with dose ranges of this compound for 24-48h; viability assessed via MTT or SRB assay [1] [6]. |
| Apoptosis Detection | Phosphatidylserine externalization, DNA fragmentation | Cells stained with Annexin V-FITC and Propidium Iodide (PI) for flow cytometry, or TUNEL assay for fluorescence microscopy [1] [7]. |
| Cell Cycle Analysis | DNA content per cell | Ethanol-fixed cells stained with PI and analyzed by flow cytometry to determine population in G0/G1, S, and G2/M phases [6]. |
| Mitochondrial Membrane Potential (MMP) | Loss of MMP as early apoptosis indicator | Cells stained with Rhodamine 123 or JC-1 dye; fluorescence intensity measured by flow cytometry [1] [7]. |
| Western Blotting | Protein expression and phosphorylation | Cell lysates probed with antibodies against targets like cleaved caspases, p-STAT3, p-AKT, Bcl-2 family proteins [1] [7] [6]. |
| Reactive Oxygen Species (ROS) | Intracellular ROS levels | Cells incubated with DCFH-DA dye; fluorescence intensity measured due to ROS oxidation [7]. |
| Model Aspect | Description |
|---|---|
| Animal Model | Severe combined immunodeficient (SCID) or nude mice [1] [7]. |
| Tumor Induction | Subcutaneous xenograft via injection of human cancer cells (e.g., Hep3B liver cancer, cholangiocarcinoma cells) [1] [7]. |
| Dosing & Administration | Intraperitoneal injection of this compound (e.g., 2.5 mg/kg) once tumor volume reaches ~100 mm³ [1]. |
| Efficacy Endpoints | Tumor volume measurement (calculated as L × W²/2), body weight monitoring for toxicity, tumor growth inhibition [1] [7]. |
| Molecular Analysis | Immunohistochemistry of excised tumors to confirm target modulation (e.g., decreased STAT3, increased caspase-3) [7]. |
A complete pharmacokinetic profile for this compound is not available in the searched literature. As a next step, you can:
Lanatoside C is a naturally occurring cardiac glycoside first isolated from the plant Digitalis lanata (foxglove) that has been historically used for the treatment of cardiac arrhythmias and heart failure. Like other cardiac glycosides, this compound possesses a characteristic chemical structure consisting of a steroidal aglycone core linked to a sugar moiety at the C-3β position and a five-membered unsaturated lactone ring at the C-17β position. This structural configuration forms the characteristic "U"-shaped pharmacophore essential for its interaction with Na+/K+-ATPase (NKA), the primary molecular target of cardiac glycosides [1]. The compound is classified as a cardenolide-type cardiac glycoside, distinguished from bufadienolides by its five-membered lactone ring rather than a six-membered ring [1].
The structural complexity of this compound includes three digitoxose sugar units and one glucose unit, with an acetyl group attached to the third digitoxose, contributing to its specific pharmacokinetic properties including solubility, membrane permeability, and overall bioavailability [2]. This acetyl group can be hydrolyzed in the gastrointestinal tract, leading to the formation of active metabolites including digoxin and desgluco-Lanatoside C [3]. The intact structure allows this compound to interact not only with its primary target, Na+/K+-ATPase, but also with various signaling proteins, explaining its diverse pharmacological activities beyond cardiotonic effects [4].
Table 1: Structural Features of this compound and Their Functional Roles
| Structural Component | Chemical Characteristics | Functional Significance |
|---|---|---|
| Steroidal Aglycone | 5β,14β-androstane-3β,14-diol core | Forms "U"-shaped pharmacophore; essential for NKA binding |
| Lactone Ring | Five-membered α,β-unsaturated γ-lactone at C17 | Determines compound class (cardenolide); critical for potency |
| Sugar Moieties | Three digitoxose units + one glucose unit | Modulates solubility, bioavailability, and target affinity |
| Acetyl Group | Attached to third digitoxose | Influences metabolic processing; removed during digestion |
Recent investigations have revealed that this compound exhibits potent cytotoxic effects against various cancer types while demonstrating selective toxicity toward malignant cells compared to normal cells. This selective cytotoxicity positions this compound as a promising candidate for cancer drug repurposing. The compound has demonstrated efficacy against a broad spectrum of cancer cell lines, with varying sensitivity observed across different cancer types [4] [5] [6].
In hepatocellular carcinoma (HCC) models, this compound significantly inhibited cancer cell growth and dramatically decreased tumor volume in xenograft models, while delaying tumor progression without causing obvious body weight loss in treated animals [7] [8]. Similar antiproliferative effects were observed in gastric cancer cells, where this compound treatment resulted in dose-dependent growth inhibition across multiple gastric cancer cell lines, with MKN-45 cells showing particular sensitivity [5]. The compound also demonstrated robust activity against cholangiocarcinoma cells, where it was selected as the most potent among five tested cardiac glycosides in decelerating proliferation and inducing apoptosis [6].
Table 2: Anticancer Efficacy of this compound Across Various Cancer Types
| Cancer Type | Cell Lines Tested | Reported Efficacy | Proposed Primary Mechanisms |
|---|---|---|---|
| Hepatocellular Carcinoma | Hep3B, HA22T, HepG2 | GI₅₀: ~0.5-1.0 μM; Significant tumor reduction in vivo [7] [4] [8] | PKCδ activation; AKT/mTOR inhibition; Mitochondrial apoptosis |
| Gastric Cancer | MKN-45, SGC-7901 | Strong growth inhibition at 50-500 nM; G2/M cell cycle arrest [5] | Wnt/β-catenin/c-Myc suppression; USP28 targeting |
| Cholangiocarcinoma | HuCCT-1, TFK-1 | Time-dependent growth inhibition; Apoptosis induction [6] | STAT3 inhibition; ROS generation; MMP loss |
| Breast Cancer | MCF-7 | Dose-dependent cytotoxicity [4] | G2/M arrest; MAPK/PI3K pathway modulation |
| Lung Cancer | A549 | Dose-dependent cytotoxicity [4] | DNA damage response; MAPK pathway inhibition |
The differential sensitivity observed across various cancer types suggests tissue-specific mechanisms of action or variations in molecular target expression. Importantly, this compound demonstrated minimal toxicity toward normal peripheral blood mononuclear cells (PBMCs) across a wide concentration range (0.01–500 μM), indicating a favorable therapeutic window for further development [4].
This compound exerts its anticancer effects through multiple interconnected signaling pathways, affecting fundamental cellular processes including proliferation, apoptosis, and DNA damage response. The compound's mechanisms extend beyond its classical role as a Na+/K+-ATPase inhibitor, involving complex modulation of key oncogenic pathways:
This compound's multifaceted mechanism involves simultaneous modulation of proliferation signals and activation of multiple cell death pathways, making it particularly effective against resistant cancer types. The activation of PKCδ represents a key mechanism in hepatocellular carcinoma, where this compound triggers Thr505 phosphorylation and subsequent membrane translocation of PKCδ, initiating a pro-apoptotic signaling cascade [7] [8]. Concurrently, the compound negatively regulates the AKT/mTOR pathway through PKCδ activation, suppressing crucial survival signals in cancer cells [8].
In gastric cancer models, this compound demonstrates significant activity against the Wnt/β-catenin/c-Myc axis, a pathway frequently dysregulated in gastrointestinal malignancies. Treatment with this compound reduces nuclear β-catenin accumulation and downregulates the oncoprotein c-Myc, potentially through interference with the deubiquitinating enzyme USP28, which stabilizes c-Myc [5]. This pathway modulation results in cell cycle arrest at the G2/M phase and subsequent apoptosis induction.
For cholangiocarcinoma, the primary mechanism involves STAT3 pathway inhibition, with this compound treatment reducing phospho-STAT3 levels and altering the balance of Bcl-2 family proteins toward pro-apoptotic signaling [6]. This effect is complemented by reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential, initiating intrinsic apoptosis through caspase-3 activation [6].
This compound significantly impacts genomic integrity and cell cycle progression through multiple mechanisms. The compound has been shown to induce DNA damage while concurrently inhibiting DNA repair processes, creating a lethal combination for cancer cells. Specifically, this compound impairs the recruitment of 53BP1 (p53 binding protein 1) to DNA damage sites, thereby compromising the cellular repair capacity for double-strand breaks [9]. This dual action of causing DNA damage while inhibiting repair mechanisms enhances the cytotoxicity of this compound, particularly in combination with other DNA-damaging agents.
The effect on cell cycle regulation is another prominent aspect of this compound's anticancer activity. Treatment with this compound induces G2/M phase arrest in multiple cancer cell types, including breast, lung, and liver cancer cells [4]. This cell cycle blockade occurs through modulation of MAPK, Wnt, and PAM signaling pathways, preventing proper cell cycle progression and ultimately leading to apoptotic cell death. The G2/M arrest provides additional time for damaged DNA to be repaired; however, when combined with this compound's inhibition of DNA repair pathways, this often results in the initiation of apoptosis rather than successful repair and cell survival.
Standardized protocols for evaluating this compound's anticancer activity employ well-established in vitro cytotoxicity assays:
MTT Assay Protocol: Cells are seeded in 96-well plates (3,500 cells/well) and allowed to attach overnight. This compound is applied in a dilution series (typically 0.01-500 μM) for 24-48 hours. Following treatment, 0.5 mg/mL MTT solution is added and incubated for 2-4 hours. The formed formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm with baseline correction at 630 nm [4].
SRB Assay Protocol: After this compound treatment, cells are fixed with 10% trichloroacetic acid (TCA) and stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 15 minutes. Plates are repeatedly washed with 1% acetic acid, and the bound dye is dissolved in 10 mM tris base solution for measurement at 510 nm [8].
Data Analysis: Dose-response curves are generated to calculate IC₅₀ values (concentration causing 50% growth inhibition) and GI₅₀ values (concentration causing 50% growth inhibition relative to untreated controls). These values allow quantitative comparison of this compound's potency across different cancer cell lines.
Multiple complementary approaches are employed to quantify and characterize this compound-induced apoptosis:
Flow Cytometry with Annexin V/PI Staining: Cells are treated with this compound for specified durations, then trypsinized and stained with FITC-conjugated Annexin V and propidium iodide (PI) using commercial apoptosis detection kits. Analysis by flow cytometry distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [6].
TUNEL Assay: Following this compound treatment, cells fixed on chamber slides are incubated with terminal deoxynucleotidyl transferase (TdT) enzyme and labeled nucleotides to detect DNA fragmentation. The DNA strand breaks are visualized by fluorescence microscopy, providing morphological evidence of apoptosis [8].
Mitochondrial Membrane Potential Measurement: Cells incubated with this compound are stained with rhodamine 123 or JC-1 dyes, which accumulate in active mitochondria based on membrane potential. The fluorescence intensity is quantified by flow cytometry or fluorescence microscopy, with decreased signal indicating loss of mitochondrial membrane potential, an early event in intrinsic apoptosis [7] [6].
Western Blot Analysis of Apoptotic Markers: Cell lysates from this compound-treated samples are analyzed for cleavage of caspases (caspase-3, -8, -9), PARP, and alterations in Bcl-2 family proteins (Bax, Bcl-2, Bcl-xl) to confirm activation of apoptotic pathways at the molecular level [4] [6].
Comprehensive cell cycle analysis following this compound treatment involves:
Cell Processing: After treatment with this compound, cells are trypsinized, fixed in 70% cold ethanol, and stored at -20°C for at least 24 hours. Fixed cells are then washed with PBS and treated with DNA extraction buffer (0.2 M Na₂HPO₄ and 0.1 M citric acid buffer) for 15 minutes [8].
Staining and Analysis: Cells are stained with propidium iodide solution (1% Triton X-100, 100 μg/mL RNase, and 80 μg/mL propidium iodide in PBS) in the dark for 30 minutes. DNA content is analyzed by flow cytometry, and cell cycle distribution is determined using appropriate software (e.g., ModFit or FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases [4] [8].
The anticancer efficacy of this compound has been validated in multiple animal models:
Hepatocellular Carcinoma Model: Hep3B cells (10⁶ cells/mouse) are subcutaneously injected into severe combined immunodeficient (SCID) mice. When tumors reach approximately 100 mm³, mice are randomized into treatment groups receiving This compound (2.5 mg/kg) in 50% Cremophor EL and 50% DMSO, while control groups receive vehicle alone [8].
Cholangiocarcinoma Model: Human cholangiocarcinoma cells (HuCCT-1 or TFK-1) are implanted subcutaneously in nude mice. This compound treatment is initiated when tumors become palpable, with dosing regimens typically involving intraperitoneal administration 3-5 times per week [6].
Assessment Parameters: Tumor dimensions are measured regularly with calipers, and volume is calculated using the formula: LW²/2 (L=length, W=width). Animal body weight is monitored as an indicator of systemic toxicity. At study termination, tumors are excised for immunohistochemical analysis of proliferation markers (Ki-67), apoptotic markers (cleaved caspase-3), and pathway-specific proteins (p-STAT3, β-catenin) [8] [6].
This compound exhibits complex pharmacokinetic behavior with both favorable absorption and significant metabolism. After oral administration in humans, approximately 10-30% of the label is absorbed in the duodenum and upper jejunum, with additional uptake occurring in more distal intestinal segments, resulting in total absorption of 40-65% of the administered dose [3]. The compound undergoes significant biotransformation in the gastrointestinal tract, where acid hydrolysis converts a minor portion to metabolites including digoxigenin and digoxigenin-monodigitoxoside [3].
The major labeled compounds detected in urine and bile following oral administration of this compound are digoxin and desgluco-Lanatoside C, indicating extensive first-pass metabolism [3]. When incubated with fecal matter, this compound is rapidly converted to desgluco-Lanatoside C and digoxin, suggesting significant involvement of gut microbiota in its metabolism [3]. In contrast, intravenous administration results primarily in excretion of unchanged compound, highlighting the importance of the gastrointestinal tract in this compound metabolism [3].
Like other cardiac glycosides, this compound has a narrow therapeutic window, requiring careful dose optimization for clinical application. However, in vivo studies have demonstrated that this compound can inhibit tumor growth in xenograft models without obvious body weight loss or signs of systemic toxicity at effective anticancer doses [7] [6]. This suggests the possibility of achieving therapeutic anticancer effects while avoiding the cardiotoxicity typically associated with cardiac glycosides.
The accumulating evidence for this compound's anticancer efficacy across diverse tumor types supports its repurposing potential as an oncology therapeutic. Several promising research applications have emerged:
Combination Therapy: this compound has demonstrated potential to overcome chemoresistance and enhance the efficacy of conventional DNA-damaging agents. Studies indicate that this compound sensitizes cancer cells to radiation by impairing DNA damage repair through suppression of 53BP1 recruitment to damage sites [9]. Similar sensitization effects have been observed with various chemotherapeutic agents, suggesting broad potential for combination regimens.
Structural Optimization: Research on structure-activity relationships reveals that modifications to the sugar moiety of cardiac glycosides can significantly influence their anticancer potency and selectivity. Studies suggest that shortening the sugar chain may enhance cytotoxicity against cancer cells, potentially by improving membrane permeability and cellular bioavailability [9]. Such structure-based optimization approaches may yield this compound derivatives with improved therapeutic indices.
Targeted Delivery Systems: To overcome the narrow therapeutic index of cardiac glycosides, novel delivery approaches including nanocarrier-based systems are being investigated. These advanced delivery systems aim to maximize anticancer efficacy while minimizing systemic exposure and potential cardiotoxicity [1].
Inflammatory Disease Applications: Beyond oncology, network pharmacology analyses have identified potential applications for this compound in inflammatory conditions such as ulcerative colitis, with identified molecular targets including KDR, STAT3, ABCB1, CYP3A5, and CYP2B6 [10]. This expansion into immunomodulatory applications further broadens the therapeutic potential of this multifaceted compound.
The following table outlines the key steps for extracting and isolating Lanatoside C from the leaves of Digitalis lanata [1].
| Step | Process Description | Key Parameters & Solvents |
|---|---|---|
| 1. Raw Material | Use dried leaves of Digitalis lanata [1]. | Plant source: Digitalis lanata (voucher specimen recommended for authentication) [1]. |
| 2. Primary Extraction | Macerate the dried plant material in methanol [1]. | Solvent: Methanol; Process: Concentrate under reduced pressure and vacuum drying [1]. |
| 3. Fractionation | Partition the crude extract. First, use an organic solvent, then separate further with column chromatography [1]. | Step 1: Ethyl Acetate (EtOAc) partitioning [1]. Step 2: D101 Macroporous Resin column, eluted with a gradient of H₂O/MeOH (e.g., 100:0 to 0:100 v/v) [1]. |
| 4. Isolation | Further purify the this compound-containing fraction (e.g., 80% MeOH/H₂O eluate) using silica gel chromatography [1]. | Stationary Phase: Silica gel; Mobile Phase: Dichloromethane (CH₂Cl₂)/Methanol (MeOH) gradient [1]. |
After isolation, these analytical techniques are used for identification, purity assessment, and quantification.
| Method | Application | Key Technical Details |
|---|
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination and separation of this compound and related glycosides [2]. | - Column: Reversed-phase (C18) [2].
The following diagram visualizes the complete extraction, isolation, and analysis pathway based on the technical details above.
Experimental workflow for this compound extraction and analysis.
Lanatoside C is a cardiac glycoside derived from the plant Digitalis lanata (commonly known as Woolly Foxglove) that has been used historically for the treatment of cardiac conditions, particularly congestive heart failure and specific cardiac arrhythmias. First identified and isolated in the early 20th century, this compound belongs to a class of naturally occurring compounds characterized by their ability to exert potent effects on myocardial contractility and electrical conduction properties of the heart. Historically, it was recognized as one of the primary glycosides present in Digitalis lanata, alongside other related compounds such as Lanatosides A, B, D, and E. The therapeutic application of this compound represented an important advancement in cardiovascular pharmacotherapy, offering clinicians an additional tool for managing conditions characterized by impaired cardiac output and fluid retention.
The historical use of this compound in clinical practice dates back to the mid-20th century when cardiac glycosides became established as cornerstone therapies for heart failure. During the 1950s and 1960s, numerous clinical studies investigated its effects on myocardial metabolism, coronary blood flow, and cardiac oxygen consumption in both normal and failing human hearts [1]. Early clinical applications focused on its administration for rapid control of ventricular rate in atrial fibrillation and conversion of paroxysmal supraventricular tachycardia to normal sinus rhythm [2]. Its use represented an important therapeutic alternative to digoxin, particularly in situations where different pharmacokinetic properties were desired. Despite being less commonly used in contemporary cardiovascular therapy due to the advent of newer agents and more sophisticated management strategies, this compound remains a compound of significant pharmacological interest and continues to be marketed in various countries under generic and brand names [3].
This compound has been historically employed in specific clinical scenarios where its pharmacokinetic properties offered potential advantages over other cardiac glycosides. The primary cardiovascular applications included:
Rapid control of atrial fibrillation: this compound was particularly valued for managing patients with rapid ventricular response in atrial fibrillation, especially when parenteral administration was required. Clinical studies from the 1950s demonstrated its effectiveness in slowing AV nodal conduction and reducing ventricular rate in these arrhythmias [1].
Paroxysmal supraventricular tachycardia: The drug was employed for termination of acute episodes of supraventricular tachycardia, with early reports noting its rapid onset of action when administered intravenously [2].
Congestive heart failure with normal sinus rhythm: In patients with heart failure and normal sinus rhythm, this compound was used to enhance myocardial contractility, improve cardiac output, and reduce congestive symptoms through its positive inotropic effects [4].
The clinical use of this compound required careful dose titration and therapeutic monitoring due to the narrow therapeutic index common to all cardiac glycosides. Physicians needed to balance the desired positive inotropic and rate control effects against the potential for toxicity manifestations, including arrhythmias, gastrointestinal disturbances, and neurological symptoms. The drug could be administered via both oral and intravenous routes, with the intravenous route reserved for situations requiring rapid onset of action [3].
This compound possesses a characteristic chemical structure that defines its pharmacological activity and pharmacokinetic behavior:
Chemical composition: The compound consists of a steroidal nucleus (aglycone digoxigenin) linked to a carbohydrate moiety containing four sugar units—glucose, 3-acetyldigitoxose, and two digitoxose molecules [3]. This structural configuration contributes to its solubility properties and receptor binding affinity.
Structural features: The molecule contains several critical structural elements essential for its cardiac activity:
Metabolic transformations: Following administration, this compound undergoes hydrolytic cleavage that removes the acetyl and glucose groups, converting it to its active metabolite, digoxin [4]. This biotransformation contributes to the complex pharmacokinetic profile of the drug and influences its duration of action.
Table: Historical Clinical Applications of this compound in Cardiovascular Disorders
| Clinical Condition | Historical Usage | Administration Route | Therapeutic Goals |
|---|---|---|---|
| Atrial Fibrillation with Rapid Ventricular Response | Rate control | IV/Oral | Reduce ventricular rate, improve diastolic filling |
| Paroxysmal Supraventricular Tachycardia | Rhythm conversion | IV (preferred) | Terminate arrhythmia, restore sinus rhythm |
| Congestive Heart Failure with Systolic Dysfunction | Symptomatic improvement | Oral (chronic use) | Enhance contractility, reduce congestion |
| Acute Decompensated Heart Failure | Bridge therapy | IV | Stabilize hemodynamics, transition to oral agents |
The principal mechanism through which this compound exerts its cardiac effects involves inhibition of the sodium-potassium ATPase pump (Na+/K+ ATPase) in the sarcolemmal membrane of cardiomyocytes. This molecular interaction initiates a cascade of electrophysiological and biochemical changes:
Na+/K+ ATPase inhibition: this compound binds to the extracellular α-subunit of the Na+/K+ ATPase, inhibiting its enzymatic activity and reducing the transcellular transport of sodium and potassium ions. This binding occurs with high affinity at specific receptor sites on the pump protein [4].
Intracellular calcium modulation: The accumulation of intracellular sodium resulting from Na+/K+ ATPase inhibition reduces the activity of the sodium-calcium exchanger (NCX), leading to increased intracellular calcium concentration during each cardiac cycle. This elevated calcium availability enhances the force of myocardial contraction (positive inotropic effect) [4].
Electrophysiological effects: By altering the intracellular ion milieu, this compound influences the electrical properties of cardiac tissue, resulting in:
The inotropic effect of this compound is characterized by increased systolic contraction force without a proportional increase in myocardial oxygen consumption, resulting in improved mechanical efficiency of the failing heart. This favorable profile distinguishes cardiac glycosides from other inotropic agents like catecholamines.
Historical research from the 1950s revealed that this compound influences cardiac metabolic processes independently of its hemodynamic effects:
Oxygen consumption: Studies on normal and failing human hearts demonstrated that this compound administration could increase myocardial oxygen consumption in normal cardiac muscle, while improving the efficiency of oxygen utilization in failing hearts [1].
Energy metabolism: Research indicated that cardiac glycosides like this compound affect high-energy phosphate metabolism in cardiac tissue, altering the utilization of ATP in contraction-relaxation cycles [1].
Substrate utilization: Experimental evidence suggested that this compound influences myocardial carbohydrate metabolism, potentially affecting the heart's preference for specific energy substrates under different physiological conditions [1].
These metabolic effects complemented the primary hemodynamic actions of this compound and contributed to its overall therapeutic profile in the management of heart failure.
Historical research on this compound provided foundational insights into its cardiovascular effects and therapeutic potential. Early investigations employed various experimental models, including heart-lung preparations, isolated cardiac muscle strips, and clinical studies in patients with heart disease:
Coronary hemodynamics: Studies from the 1950s demonstrated that this compound administration could increase coronary blood flow while improving the efficiency of cardiac work relative to oxygen consumption in failing hearts [1].
Electrophysiological actions: Research on extracted and non-extracted heart muscle preparations revealed that this compound affects both the mechanical and electrical activity of cardiac tissue, explaining both its inotropic and antiarrhythmic properties [1].
Metabolic studies: Investigations into the impact of this compound on human heart metabolism in vivo provided early evidence that cardiac glycosides influence carbohydrate utilization and energy production in myocardial tissue [1].
Table: Historical Experimental Data on this compound's Cardiac Effects
| Parameter Measured | Experimental Model | Key Findings | Citation |
|---|---|---|---|
| Coronary Blood Flow | Human failing hearts | Increased coronary flow with improved cardiac efficiency | [1] |
| Oxygen Consumption | Canine heart-lung preparation | Elevated myocardial O₂ consumption in normal hearts | [1] |
| Cardiac Muscle Contractility | Extracted heart muscle preparations | Enhanced contractile force without increased energy cost | [1] |
| Antiarrhythmic Efficacy | Human clinical cases | Effective termination of supraventricular tachycardias | [2] |
| Myocardial Metabolism | Human heart in vivo | Altered carbohydrate and energy substrate utilization | [1] |
Historical clinical experience with this compound revealed a narrow therapeutic index similar to other cardiac glycosides, necessitating careful dose individualization and monitoring:
Digitalis toxicity manifestations: Excessive dosing could lead to life-threatening arrhythmias (including ventricular tachycardia and fibrillation), gastrointestinal disturbances (nausea, vomiting, diarrhea), and neurological symptoms (visual disturbances, disorientation) [4].
Drug interactions: Clinical observations identified important interactions with other medications commonly used in cardiac patients, including:
Monitoring parameters: Historical clinical practice emphasized the importance of monitoring for clinical signs of efficacy and toxicity, as therapeutic drug monitoring assays were not widely available during the period of this compound's primary clinical use.
Early investigations into the cardiac effects of this compound employed various experimental approaches and methodological frameworks:
Heart-lung preparations: These isolated organ systems allowed researchers to study the direct cardiac effects of this compound independent of systemic neurohormonal influences. Parameters measured included coronary flow rate, myocardial contractile force, and oxygen consumption [1].
Isolated tissue baths: Studies using extracted and non-extracted heart muscle preparations enabled precise quantification of this compound's effects on contractile force development and electrophysiological parameters in controlled conditions [1].
Metabolic studies: Researchers employed techniques such as myocardial substrate utilization measurements and high-energy phosphate analysis to investigate the metabolic consequences of this compound administration [1].
Clinical observational studies: Early human studies documented the electrocardiographic changes and symptomatic improvements associated with this compound administration in patients with various cardiac conditions [2].
The following diagram illustrates the key historical experimental approaches used to study this compound's mechanisms:
> Historical experimental approaches for studying this compound's cardiac effects
Contemporary research on this compound, particularly studies exploring its anticancer properties, employs sophisticated cellular and molecular techniques:
Cell proliferation assays: Standardized methods such as sulforhodamine B (SRB) assay and MTT assay are used to quantify the antiproliferative effects of this compound on various cancer cell lines. These colorimetric assays measure cell density and viability based on cellular protein content or metabolic activity [5] [6].
Apoptosis detection: Advanced techniques including TUNEL assay, caspase activation measurements, and analysis of mitochondrial membrane potential (using rhodamine 123 dye) allow researchers to characterize the pro-apoptotic effects of this compound and distinguish between different cell death pathways [5] [7].
Cell cycle analysis: Flow cytometry with propidium iodide staining enables precise quantification of DNA content and determination of cell cycle distribution following this compound treatment, revealing arrests at specific cell cycle checkpoints [7].
Molecular pathway analysis: Western blotting, immunofluorescence, and gene expression profiling techniques are employed to investigate the effects of this compound on specific signaling pathways, protein phosphorylation, and transcriptional regulation [5] [6].
In vivo xenograft models: Animal studies involving implantation of human cancer cells into immunodeficient mice allow evaluation of this compound's antitumor efficacy in a more physiologically relevant context, monitoring parameters such as tumor volume, growth delay, and body weight changes [7].
Recent investigations have revealed that this compound possesses significant antitumor activity against various cancer types, suggesting potential for drug repurposing beyond cardiovascular therapeutics:
Hepatocellular carcinoma: Research demonstrates that this compound inhibits the growth of liver cancer cells through PKCδ activation, leading to mitochondrial membrane potential loss, caspase activation, and induction of both caspase-dependent and independent apoptosis [5] [7]. The compound effectively reduced tumor volume in xenograft models without significant body weight loss, indicating promising in vivo efficacy.
Gastric cancer: Studies show that this compound suppresses proliferation of gastric cancer cells by attenuating Wnt/β-catenin/c-Myc signaling, promoting cell cycle arrest in G2/M phase, and enhancing apoptosis through modulation of key regulatory molecules [6].
Broad-spectrum activity: this compound demonstrates variable growth inhibitory effects across multiple cancer cell lines, with particular potency observed in certain gastric, tongue, breast, and liver cancer models [6].
The antitumor mechanisms of this compound appear to involve both Na+/K+ ATPase-independent pathways and novel molecular targets, distinguishing its anticancer actions from its classical cardiovascular effects.
The investigation of this compound's anticancer mechanisms has revealed involvement in several critical signaling pathways:
PKCδ activation: In hepatocellular carcinoma cells, this compound triggers phosphorylation and membrane translocation of protein kinase C delta (PKCδ), initiating a pro-apoptotic signaling cascade that involves both mitochondrial dysfunction and nuclear events [5] [7].
Wnt/β-catenin pathway inhibition: In gastric cancer models, this compound disrupts the Wnt signaling pathway, preventing β-catenin nuclear translocation and downregulating downstream targets including c-Myc and cyclin D1 [6].
AKT/mTOR regulation: this compound negatively regulates the AKT/mTOR signaling axis in cancer cells, contributing to its antiproliferative and pro-apoptotic effects [7].
c-Myc degradation: The compound promotes ubiquitin-mediated degradation of the oncoprotein c-Myc, potentially through interference with the deubiquitinating enzyme USP28, resulting in reduced expression of Myc-target genes involved in cell proliferation and survival [6].
The following diagram illustrates the key signaling pathways involved in this compound's anticancer mechanisms:
> Key signaling pathways in this compound's anticancer mechanisms
Table: Anticancer Effects of this compound Across Different Cancer Types
| Cancer Type | Proposed Mechanisms | Cellular Effects | Key Molecular Players |
|---|---|---|---|
| Hepatocellular Carcinoma | PKCδ activation, AKT/mTOR inhibition | Apoptosis, MMP loss, growth inhibition | PKCδ, caspases, AIF, AKT |
| Gastric Cancer | Wnt/β-catenin inhibition, c-Myc degradation | G2/M cell cycle arrest, apoptosis | β-catenin, c-Myc, USP28 |
| Potential Broad-Spectrum Activity | Na+/K+ ATPase inhibition, Src/EGFR pathway modulation | Growth inhibition, apoptosis induction | Src, EGFR, Ras, ERK |
Emerging evidence suggests that this compound may possess anti-inflammatory properties with potential therapeutic applications in inflammatory disorders:
Ulcerative colitis: Network pharmacology analyses have identified multiple potential targets of this compound in ulcerative colitis, including KDR, STAT3, ABCB1, CYP3A5, and CYP2B6, with involvement in fatty acid metabolism and xenobiotic metabolism pathways [8].
Inflammatory signaling: Experimental studies demonstrate that this compound can inhibit LPS-induced pro-inflammatory cytokine expression in macrophage cell lines, suggesting modulation of innate immune responses [8].
Pulmonary fibrosis: Research indicates protective effects of this compound in animal models of bleomycin-induced pulmonary fibrosis, potentially through suppression of fibroblast proliferation and differentiation [8].
These findings suggest potential for therapeutic repurposing of this compound beyond its historical cardiovascular applications, though further investigation is needed to fully characterize these effects and establish clinical utility.
This compound represents a historically important cardiac glycoside with well-established applications in the management of heart failure and cardiac arrhythmias during the mid-20th century. Its mechanism of action, primarily through Na+/K+ ATPase inhibition with subsequent effects on intracellular calcium handling and myocardial contractility, provided a foundation for its therapeutic use in cardiovascular disorders. While its clinical use in cardiology has diminished with the advent of newer therapeutic agents, this compound continues to attract significant research interest due to its newly discovered anticancer properties and potential applications in inflammatory conditions.
Lanatoside C is an FDA-approved cardiac glycoside traditionally used for heart conditions. Recent preclinical studies have established its significant potential for drug repurposing in oncology [1]. It exerts broad-spectrum anticancer effects primarily by inducing apoptosis, along with other cell death mechanisms like ferroptosis, and causing cell cycle arrest at the G2/M phase [1]. These notes consolidate detailed protocols and mechanistic data to support researchers in exploring its anticancer activity.
This compound inhibits cancer cell proliferation through multi-target actions on key signaling pathways [1]. The core mechanism involves the induction of mitochondrial apoptosis and modulation of several oncogenic pathways.
The diagram below illustrates the two primary apoptosis induction mechanisms identified in different cancer types:
The following protocols are compiled from methodologies used in recent studies. These are standardized for in vitro analysis using human cancer cell lines.
Protocol 1: Cell Viability and IC₅₀ Determination (CCK-8 Assay)
Protocol 2: Apoptosis Detection (Flow Cytometry)
Protocol 3: Ferroptosis Induction Assay (for NSCLC)
The table below consolidates key efficacy data from recent studies to help researchers select appropriate models and concentrations.
Table 1: this compound Anticancer Efficacy Across Cancer Models
| Cancer Type | Cell Line | Key Mechanism | IC₅₀ / Effective Concentration (In Vitro) | Primary Assays Used |
|---|---|---|---|---|
| Prostate Cancer [2] [5] | PC-3 | TNF/IL-17 Pathway Modulation, Apoptosis | 45.43 - 208.10 nM (time-dependent) | CCK-8, Colony Formation, Flow Cytometry |
| Prostate Cancer [5] | DU145 | TNF/IL-17 Pathway Modulation, Apoptosis | 96.43 - 151.30 nM (time-dependent) | CCK-8, Colony Formation, Flow Cytometry |
| Non-Small Cell Lung Cancer [3] | A549 | Ferroptosis Induction (via SLC7A11/GPX4) | 0.4 µM | CCK-8, LDH Release, Western Blot, TEM |
| Gastric Cancer [4] | MKN-45 | Wnt/β-catenin/c-Myc Attenuation, G2/M Arrest | Effective at 50 - 500 nM | MTT, Flow Cytometry, Western Blot |
The following diagram outlines a logical workflow for establishing the apoptotic role of this compound in a new cancer model, incorporating key experiments and validation steps.
This compound is a cardiac glycoside originally approved by the FDA for cardiovascular conditions but has recently emerged as a promising anti-cancer agent through drug repurposing approaches. This natural compound, derived from Digitalis lanata, exerts its primary mechanism through inhibition of the Na+/K+-ATPase pump, but has demonstrated potent selective cytotoxicity against various cancer types at nanomolar concentrations [1] [2]. The compound has attracted significant research interest due to its ability to induce G2/M cell cycle arrest and promote apoptosis across diverse cancer cell lines while showing relatively lower toxicity toward normal cells [1] [3]. The breadth of evidence supporting this compound's anti-cancer activity has been systematically reviewed in recent literature, confirming its consistent effects on multiple cancer types through modulation of key signaling pathways [2] [4].
The G2/M phase arrest induced by this compound is particularly significant from a therapeutic perspective, as it prevents cancer cells from entering mitosis, ultimately leading to apoptotic cell death. This effect has been demonstrated across various cancer types, including breast, lung, liver, colorectal, prostate, and cervical cancers, suggesting a broad-spectrum anti-cancer activity [1] [3] [5]. Research indicates that this compound achieves this cell cycle disruption through multifaceted mechanisms involving modulation of several critical signaling pathways, including MAPK, Wnt/β-catenin, PI3K/AKT/mTOR, and JAK-STAT [1] [6] [7]. The compound's ability to simultaneously target multiple pathways makes it an attractive candidate for overcoming the therapeutic resistance commonly encountered with single-target agents.
This compound exerts its anti-cancer effects through the simultaneous modulation of multiple critical signaling pathways that regulate cell cycle progression, apoptosis, and survival. The compound has been shown to attenuate MAPK signaling, which normally promotes cell proliferation and survival, thereby creating an environment conducive to cell cycle arrest [1] [6] [7]. Concurrently, this compound inhibits the Wnt/β-catenin pathway, a key regulator of cell fate and proliferation that is frequently dysregulated in cancers [1] [2]. This multi-pathway targeting approach effectively disrupts the complex signaling networks that cancer cells depend on for uncontrolled growth.
The PI3K/AKT/mTOR pathway, a central regulator of cell growth and metabolism that is hyperactive in many cancers, is significantly inhibited by this compound treatment [1] [2]. This inhibition contributes to the observed G2/M arrest and apoptosis induction. Additionally, this compound modulates JAK-STAT signaling, which is involved in cytokine-mediated proliferation and immune response evasion [6] [8]. In cervical cancer cells, this compound specifically reduces phosphorylation of JAK2 and STAT6 while upregulating SOCS2 expression, enhancing the negative feedback regulation of this pathway [8]. The compound also demonstrates cancer-type-specific mechanisms, including induction of ferroptosis in NSCLC through regulation of SLC7A11/GPX4 signaling [9], and modulation of the TNF/IL-17 pathway in prostate cancer [3].
Differential sensitivity: Cancer cells generally exhibit greater sensitivity to this compound compared to normal cells, with studies showing selective cytotoxicity against various cancer cell lines while peripheral blood mononuclear cells (PBMCs) and normal prostate cells (WPMY-1, HPRF) maintained higher viability at equivalent concentrations [1] [3]. This selective toxicity represents a significant therapeutic advantage.
Mechanistic basis for selectivity: The preferential effect on cancer cells may stem from their increased metabolic activity and dysregulated cell cycle checkpoints, making them more vulnerable to compounds that induce G2/M arrest and disrupt signaling pathways essential for their survival [1] [5]. Additionally, cancer cells often express specific isoforms of the Na+/K+-ATPase pump that may have higher affinity for cardiac glycosides like this compound [5].
In vivo validation: Studies in xenograft mouse models have confirmed this compound's efficacy in suppressing tumor growth without significant toxicity to normal tissues, further supporting its favorable therapeutic window [10] [9]. In cholangiocarcinoma models, this compound inhibited tumor growth without apparent toxic effects on normal cells [10].
Table 1: Anti-Cancer Efficacy of this compound Across Various Cancer Types
| Cancer Type | Cell Line | IC50 Values | Key Effects | Primary Mechanisms |
|---|---|---|---|---|
| Breast Cancer | MCF-7 | Not specified | G2/M arrest, apoptosis | MAPK, Wnt, PI3K/AKT inhibition [1] |
| Lung Cancer (NSCLC) | A549 | 0.4 µM (24h treatment) | Ferroptosis, growth inhibition | SLC7A11/GPX4 pathway regulation [9] |
| Liver Cancer | HepG2 | Not specified | G2/M arrest, apoptosis | MAPK, Wnt, PI3K/AKT inhibition [1] |
| Prostate Cancer | PC-3 | 45.43-208.10 nM (time-dependent) | G2/M arrest, apoptosis, migration inhibition | TNF/IL-17 signaling modulation [3] |
| Prostate Cancer | DU145 | 96.43-151.30 nM (time-dependent) | G2/M arrest, apoptosis, migration inhibition | TNF/IL-17 signaling modulation [3] |
| Prostate Cancer | LNCAP | 304.60-565.50 nM (time-dependent) | G2/M arrest, apoptosis, migration inhibition | TNF/IL-17 signaling modulation [3] |
| Cervical Cancer | HeLa | 2.5 µM (significant effect) | S & G2/M arrest, ROS-mediated apoptosis | JAK2/STAT6/SOCS2 pathway [8] |
| Colorectal Cancer | HCT116 | ~0.5 µM (significant effect) | G2/M arrest, autophagy, radiosensitization | Mitochondrial dysfunction, impaired DNA repair [5] |
| Cholangiocarcinoma | HuCCT-1 | Not specified | Apoptosis, MMP loss | STAT3 inhibition, ROS generation [10] |
Table 2: this compound Effects on Cell Cycle Distribution and Apoptosis
| Cancer Type | Cell Line | Cell Cycle Arrest | Apoptosis Induction | Additional Effects |
|---|---|---|---|---|
| Breast Cancer | MCF-7 | G2/M phase accumulation | Significant increase | DNA damage confirmation [1] |
| Lung Cancer | A549 | G2/M phase accumulation | Significant increase | DNA damage confirmation [1] |
| Liver Cancer | HepG2 | G2/M phase accumulation | Significant increase | DNA damage confirmation [1] |
| Cervical Cancer | HeLa | S and G2/M phase arrest | ROS-mediated intrinsic apoptosis | Mitochondrial membrane potential reduction [8] |
| Colorectal Cancer | HCT116 | G2/M phase accumulation | Replication-dependent death | Autophagosome formation [5] |
| Prostate Cancer | PC-3 | G2/M phase arrest | Significant induction | Migration and invasion inhibition [3] |
Cell Lines and Maintenance: The anti-cancer effects of this compound have been extensively studied using various human cancer cell lines, including MCF-7 (breast), A549 (lung), HepG2 (liver), PC-3, DU145, LNCAP (prostate), HeLa (cervical), and HCT116 (colorectal) [1] [3] [5]. These cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine (2 μM), and antibiotic-antimycotic solution at 37°C in a humidified atmosphere with 5% CO₂ [1] [8].
Compound Preparation: this compound is typically dissolved in DMSO to create a stock solution (often 100 mM), which is then aliquoted and stored at -20°C [1] [8]. For treatment, the stock is diluted in culture medium with the final DMSO concentration not exceeding 0.1% to avoid solvent toxicity. Appropriate vehicle controls with equivalent DMSO concentration should be included in all experiments [1].
Treatment Protocol: Cells are typically seeded at appropriate densities and allowed to adhere overnight before treatment. Dose-response studies are recommended across a concentration range of 50 nM to 10 μM, with specific effective concentrations varying by cell type [3] [8]. Treatment duration typically ranges from 24 to 72 hours, with time-course experiments providing insights into the kinetics of response [3].
MTT/Cell Counting Kit-8 (CCK-8) Assay: The MTT assay is performed by seeding approximately 3,500 cells per well in 96-well plates and allowing them to attach overnight [1]. After this compound treatment, 0.5 mg/mL of MTT solution is added and incubated for 2-4 hours in the dark. The formed formazan crystals are dissolved in DMSO, and absorbance is measured at 570 nm with baseline correction at 630 nm [1]. Alternatively, the CCK-8 assay can be used, where 10 μL of CCK-8 solution is added to each well containing 100 μL of medium, followed by incubation for 1-4 hours and measurement of absorbance at 450 nm [9] [8].
Clonogenic Survival Assay: This method assesses long-term proliferation potential and is particularly useful for studying radiation sensitization effects [5]. Briefly, 500-1,000 cells are seeded in 6-well plates and treated with this compound for 24 hours. The compound is then removed, and fresh medium is added. After 10-14 days, colonies are fixed with methanol, stained with 0.5% crystal violet, and manually counted [5] [8]. Colonies containing more than 50 cells are typically counted as survivors, and results are expressed as plating efficiency or survival fraction relative to control.
Cell Staining and Analysis: The detailed protocol for cell cycle analysis using flow cytometry begins by seeding 1 × 10⁵ cells in 6-well plates and incubating overnight [1]. After treatment with this compound at inhibitory concentrations for 24 hours, cells are trypsinized, centrifuged at 3000 × g for 5 minutes, and the pellet is dissolved in ice-cold ethanol and stored at -20°C for a minimum of 24 hours for fixation [1]. The fixed cells are then washed three times with PBS to remove ethanol content, incubated at 37°C with RNase A to digest RNA, and stained with 0.5 μg/mL of propidium iodide (PI) for 30 minutes in the dark [1] [8].
Flow Cytometry Measurement: The stained cells are subjected to flow cytometry analysis using instruments such as BD FACS systems [1]. The DNA content is measured through the FL2 channel, and a minimum of 10,000 events per sample should be collected for statistical significance. Data analysis using software such as ModFit or FlowJo can determine the percentage of cells in each cell cycle phase (G0/G1, S, and G2/M) [1]. Cells with sub-G1 DNA content may indicate apoptotic population. G2/M arrest is confirmed when a significant increase in the G2/M population is observed compared to control samples, along with a corresponding decrease in G0/G1 and/or S phase populations [1] [8].
Annexin V/PI Staining: The Annexin V-FITC/PI apoptosis detection kit is used according to manufacturer instructions [8]. Briefly, after this compound treatment, cells are collected, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added sequentially, followed by incubation in the dark for 15 minutes. The stained cells are analyzed by flow cytometry within 1 hour, distinguishing early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [8].
Mitochondrial Membrane Potential (MMP) Assessment: The MMP assay kit with JC-1 dye is used according to the manufacturer's protocol [8]. JC-1 dye exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). After this compound treatment, cells are incubated with JC-1 staining solution for 20 minutes at 37°C, washed with assay buffer, and analyzed by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, an early event in apoptosis [10] [8].
Western Blot Analysis of Apoptotic Markers: Protein lysates are prepared from treated cells using RIPA lysis buffer [1] [10]. After quantification by BCA assay, equal amounts of protein are separated by SDS-PAGE and transferred to PVDF membranes. Membranes are blocked and incubated with primary antibodies against cleaved caspase-9, cleaved caspase-3, cleaved PARP, Bcl-2, Bcl-xL, and Bax [10] [8], followed by appropriate HRP-conjugated secondary antibodies. Protein bands are visualized using enhanced chemiluminescence, with β-actin serving as a loading control. Increased expression of pro-apoptotic markers and decreased anti-apoptotic proteins confirm apoptosis induction [10].
RNA Extraction and Real-Time PCR: Total RNA is extracted using TRIzol reagent according to the manufacturer's instructions [1]. RNA quality and concentration are determined spectrophotometrically. For cDNA synthesis, 2 μg of RNA is reverse transcribed using a commercial cDNA synthesis kit. Real-time quantitative PCR is performed using SYBR Green master mix in a real-time PCR system. The reaction conditions typically include initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute [1]. Gene expression levels are normalized to GAPDH as a reference gene and calculated using the 2–∆∆Ct method [1].
Western Blot Analysis of Signaling Pathways: Protein lysates are prepared as described in section 4.4. For signaling pathway analysis, membranes are probed with antibodies against phospho-JAK2, total JAK2, phospho-STAT6, total STAT6, SOCS2, phospho-AKT, total AKT, phospho-ERK, total ERK, and other pathway components [1] [8]. The phosphorylation status of these proteins provides insight into pathway activation or inhibition by this compound treatment.
Immunofluorescence Studies: Cells grown on glass coverslips are treated with this compound, fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA [1]. Primary antibodies are applied overnight at 4°C, followed by appropriate fluorescently-labeled secondary antibodies. Nuclei are counterstained with DAPI, and images are acquired using a fluorescence microscope. This technique allows visualization of protein localization and expression in individual cells [1].
Figure 1: Signaling Pathways Targeted by this compound. This compound primarily inhibits Na+/K+-ATPase, leading to modulation of multiple downstream pathways including MAPK, PI3K/AKT/mTOR, Wnt, JAK-STAT, STAT3, and TNF/IL-17. These pathways collectively regulate G2/M cell cycle arrest and apoptosis induction. Additional direct effects include ferroptosis induction and DNA damage.
Figure 2: Experimental Workflow for Studying this compound Effects. The comprehensive protocol begins with cell culture and treatment, progresses through multiple assessment methods for viability and proliferation, investigates mechanistic aspects through various analytical techniques, and concludes with data analysis and interpretation.
The compelling preclinical data on this compound supports several promising research applications and clinical development paths. One significant area is combination therapy, where this compound has demonstrated potential to enhance the efficacy of existing treatments. In colorectal cancer models, this compound acted as a radiosensitizer by impairing DNA damage repair mechanisms, particularly through suppression of 53BP1 recruitment to damage sites [5]. The combination of this compound with radiation resulted in greater tumor growth inhibition than either treatment alone in mouse xenograft models [5]. Additionally, the systematic review by Ogunleye et al. highlighted this compound's potential in combination regimens with other chemotherapeutic agents, possibly allowing for dose reduction of conventional drugs while maintaining efficacy and reducing side effects [2].
Another promising direction involves targeting therapy-resistant cancers through alternative cell death mechanisms. This compound's ability to induce ferroptosis in NSCLC [9] provides a strategic approach to overcome apoptosis resistance, while its induction of autophagy in colorectal cancer cells [5] offers an alternative pathway to eliminate malignant cells. The compound's effect on cancer stem cell populations and the tumor microenvironment, particularly through modulation of the TNF/IL-17 signaling axis [3], represents another valuable research application that warrants further investigation.
Future research should focus on translational studies to bridge the gap between preclinical findings and clinical applications. The systematic review of preclinical evidence confirms that this compound exerts broad-spectrum anticancer effects through modulation of different molecular pathways, supporting its clinical utility as both monotherapy and in combination regimens [2] [4]. However, the authors emphasize the need for rigorous translational and safety studies to facilitate integration into oncology practice [2] [4]. Additional priorities include comprehensive pharmacokinetic studies, investigation of optimal dosing schedules, identification of predictive biomarkers for patient selection, and exploration of its efficacy in patient-derived xenograft models that more closely mimic human cancer pathophysiology.
This compound represents a promising repurposed anti-cancer agent with demonstrated efficacy in inducing G2/M cell cycle arrest across diverse cancer types. Its ability to simultaneously target multiple signaling pathways, including MAPK, Wnt, PI3K/AKT/mTOR, and JAK-STAT, provides a mechanistic basis for its potent anti-proliferative and pro-apoptotic effects. The detailed protocols outlined in this document provide researchers with comprehensive methodologies to further investigate this compound's mechanisms and therapeutic potential. As research progresses, this compound may offer a valuable addition to the oncotherapeutic arsenal, particularly for cancers resistant to conventional treatments, potentially improving outcomes for cancer patients through its multi-faceted mechanism of action.
This compound is a cardiac glycoside derived from the plant Digitalis lanata that has gained significant attention in oncology research due to its potent anti-cancer properties across various cancer types. While traditionally used for cardiac conditions, recent studies have demonstrated that this compound exerts anti-proliferative effects and induces apoptosis in multiple cancer cell lines, including cholangiocarcinoma, hepatocellular carcinoma, colorectal cancer, and cervical cancer. [1] [2] [3] A central mechanism underlying its anti-cancer activity involves the disruption of mitochondrial membrane potential (MMP, ΔΨm), which serves as a critical indicator of mitochondrial health and function. [1] [3]
The mitochondrial membrane potential is essential for maintaining cellular energy production through oxidative phosphorylation and plays a pivotal role in regulating apoptosis. [4] During the early stages of programmed cell death, disruption of mitochondrial function occurs, characterized by changes in membrane potential, decreased ATP to ADP ratios, increased mitochondrial matrix calcium levels, oxidative stress, and release of cytochrome c into the cytosol. [4] These changes are associated with mitochondrial permeability transition, resulting in disruption of ion homeostasis via the mitochondrial permeability transition pore (MPTP). [4] this compound-induced MMP disruption represents a valuable phenotypic endpoint for evaluating the compound's efficacy and mechanism of action in pre-clinical cancer research.
This compound exerts its effects on mitochondrial function through several interconnected mechanisms:
Na+/K+ ATPase inhibition: As a cardiac glycoside, this compound primarily targets the plasma membrane Na+/K+ ATPase, leading to disrupted intracellular ion homeostasis. [2] This disruption indirectly affects mitochondrial function by altering the electrochemical gradients crucial for maintaining MMP.
Reactive oxygen species (ROS) generation: Treatment with this compound significantly increases intracellular ROS levels across multiple cancer cell types. [1] [5] This oxidative stress damages mitochondrial components and triggers the permeability transition pore opening, leading to MMP collapse.
Calcium homeostasis disruption: By affecting cellular ion exchange, this compound causes dysregulation of mitochondrial calcium buffering, further promoting MMP dissipation and activation of apoptotic pathways. [1]
The initial mitochondrial membrane potential disruption by this compound activates several downstream signaling pathways:
Activation of caspase-dependent apoptosis: MMP collapse leads to cytochrome c release from mitochondria into the cytosol, resulting in activation of caspase-9 and caspase-3, and subsequent apoptotic cell death. [1] [3] [5]
Caspase-independent apoptosis: this compound also triggers apoptosis-inducing factor (AIF) translocation from mitochondria to the nucleus, facilitating chromatin condensation and DNA fragmentation independent of caspase activation. [3]
Regulation of Bcl-2 family proteins: this compound treatment decreases expression of anti-apoptotic proteins Bcl-2 and Bcl-xl while increasing expression of the pro-apoptotic protein Bax, promoting mitochondrial outer membrane permeabilization. [1]
Key signaling pathway modulation: this compound suppresses the JAK2/STAT6 signaling axis while inducing expression of SOCS2, a negative regulator of JAK2-STAT6 signaling. [5] It also activates PKCδ through phosphorylation at Thr505 and subsequent membrane translocation. [3]
Table 1: Key Signaling Pathways Affected by this compound in Various Cancers
| Cancer Type | Signaling Pathways Affected | Key Molecular Changes | Functional Outcomes |
|---|---|---|---|
| Cholangiocarcinoma | STAT3, Bcl-2 family | ↓STAT3, ↓Bcl-2/Bcl-xl, ↑Bax | Mitochondrial apoptosis, ROS generation [1] |
| Hepatocellular Carcinoma | PKCδ, AKT/mTOR | PKCδ phosphorylation & translocation, ↓AKT/mTOR | Caspase-dependent & independent apoptosis [3] |
| Cervical Cancer | JAK2/STAT6/SOCS2 | ↓p-JAK2, ↓p-STAT6, ↑SOCS2 | Cell cycle arrest, MMP loss [5] |
| Colorectal Cancer | MAPK, Autophagy | ↑Erk1/2, ↑JNK1/2 phosphorylation | Autophagosome formation, mitochondrial dysfunction [2] |
The JC-1 assay provides a ratiometric measurement of mitochondrial membrane potential, allowing for discrimination between healthy and depolarized mitochondria. [4]
Cell preparation: Harvest exponentially growing cancer cells (e.g., HuCCT-1 cholangiocarcinoma, HeLa cervical cancer) and adjust concentration to 0.5-1 × 10^6 cells/mL in complete medium. [1] [5]
This compound treatment:
JC-1 staining:
TMRM (tetramethylrhodamine methyl ester) and TMRE (tetramethylrhodamine ethyl ester) are cell-permeant, cationic dyes that accumulate in active mitochondria based on membrane potential. [4] [6] [7]
Cell preparation:
Loading and treatment:
Image acquisition:
Image analysis:
Table 2: Comparison of Fluorescent Dyes for MMP Assessment in this compound Studies
| Parameter | JC-1 | TMRM/TMRE | Rhodamine 123 |
|---|---|---|---|
| Detection Mode | Ratiometric (monomer vs. aggregates) | Intensity-based | Intensity-based |
| Excitation/Emission | 514/529 nm (monomer), 514/590 nm (aggregates) [4] | 548/574 nm [4] | 507/529 nm |
| Advantages | Internal ratio control, less sensitive to dye loading | Reversible binding, suitable for kinetic studies | Lower phototoxicity, suitable for long-term imaging |
| Compatibility with Fixation | Not compatible with fixation [4] | Not compatible with fixation [4] | Not compatible with fixation |
| Typical Working Concentration | 2-10 μM | 20-500 nM | 100-500 nM |
| Best Applications | Endpoint MMP measurement, flow cytometry | Kinetic MMP assessment, live-cell imaging | Long-term tracking of MMP changes |
Table 3: this compound Effects on Mitochondrial Membrane Potential Across Cancer Models
| Cancer Type | Cell Line | This compound Concentration | Exposure Time | MMP Assessment Method | Key Findings |
|---|---|---|---|---|---|
| Cholangiocarcinoma | HuCCT-1, TFK-1 | 0.5-5 μM | 24-48 h | JC-1 | Dose-dependent MMP loss; reversed by NAC antioxidant [1] |
| Hepatocellular Carcinoma | Hep3B, HA22T | 1-10 μM | 24 h | Rhodamine 123 | MMP loss accompanied by PKCδ activation and AIF translocation [3] |
| Cervical Cancer | HeLa | 0.5-10 μM | 24 h | JC-1 | ROS-mediated MMP reduction; cell cycle arrest at S/G2 phases [5] |
| Colorectal Cancer | HCT116, HT-29 | 0.5-1 μM | 24-48 h | Not specified | Mitochondrial aggregation and permeability transition [2] |
The following diagrams illustrate the key molecular mechanisms through which this compound affects mitochondrial membrane potential and induces apoptosis in cancer cells.
Dye concentration titration: Perform initial experiments with dye concentration gradients to establish optimal signal-to-noise ratios while avoiding artifacts from dye overloading.
Temporal considerations: Monitor MMP at multiple time points (e.g., 6, 12, 24, 48 hours) as this compound-induced effects may be time-dependent. [1]
Cell type variability: Account for differential sensitivity across cancer types; gastrointestinal cancers may show effects at lower concentrations (0.5-2 μM) compared to other cancer types. [1] [2]
Control establishment: Always include:
High background fluorescence: Reduce non-specific staining by optimizing dye concentration, including washing steps, and using appropriate multi-drug resistance inhibitors like cyclosporine H (2 μM). [7]
Rapid signal photobleaching: Include antioxidant agents in imaging media and minimize light exposure during staining and acquisition.
Heterogeneous responses: Use single-cell analysis approaches (flow cytometry or high-content imaging) rather than population-based measurements to capture cell-to-cell variability in MMP responses.
Correlation with apoptosis: Combine MMP assessment with additional apoptosis markers (Annexin V, caspase activation) since MMP loss may precede other apoptotic markers. [4] [5]
Assessment of mitochondrial membrane potential provides a crucial methodological approach for evaluating the anti-cancer mechanisms of this compound. The protocols outlined here for JC-1 and TMRM/TMRE-based assays enable robust quantification of this compound-induced mitochondrial dysfunction across various cancer models. The consistent observation of MMP disruption coupled with ROS generation and activation of both caspase-dependent and independent apoptotic pathways underscores the central role of mitochondrial targeting in this compound's anti-cancer activity. These application notes provide researchers with comprehensive methodologies to further investigate this compound as a promising therapeutic candidate in oncology drug development.
This compound (Lan C), a cardiac glycoside derived from Digitalis lanata, is an FDA-approved compound traditionally used for treating cardiac arrhythmias and heart failure. Recently, it has gained significant attention in oncology due to its promising anti-cancer properties across diverse cancer types. Lan C exerts its primary molecular function through inhibition of Na+/K+-ATPase, a transmembrane protein responsible for maintaining ionic homeostasis. This inhibition leads to disruption of intracellular potassium and sodium levels, which subsequently triggers multiple downstream effects including mitochondrial dysfunction, cell cycle arrest, and autophagy induction. The compound has demonstrated efficacy in various cancer models, including colorectal, breast, prostate, gastric, and cholangiocarcinoma cells, making it a compelling candidate for drug repurposing in oncology [1] [2].
The autophagy-inducing properties of this compound represent a particularly interesting mechanism for targeting cancer cells. Autophagy, a cellular self-degradation process, plays a complex role in cancer that can either promote cell survival or contribute to cell death depending on context and extent of induction. Lan C appears to induce a form of autophagy that contributes to its anti-cancer effects, though interestingly, these autophagic processes may not be the primary drivers of cell death in all cancer types. Research indicates that Lan C-induced autophagy is mediated through MAP kinase activation and mitochondrial dysfunction, creating a cellular environment that ultimately compromises cancer cell viability and enhances sensitivity to conventional therapies like radiation [3] [4].
This compound has demonstrated consistent anti-cancer activity across diverse in vitro and in vivo models. A systematic review of 18 preclinical studies confirmed that Lan C consistently inhibits cancer cell proliferation, induces apoptosis, and causes cell cycle arrest at the G2/M phase in a dose-dependent manner [1]. The compound modulates multiple key signaling pathways, including Wnt/β-catenin, PI3K/AKT/mTOR, MAPK, JAK/STAT, and ER stress pathways, indicating its pleiotropic mechanisms of action. Additionally, Lan C has been shown to enhance the efficacy of conventional therapies, functioning as a radiosensitizer in colorectal cancer models and potentially overcoming therapeutic resistance mechanisms [1].
The therapeutic window of this compound is particularly noteworthy. Studies have demonstrated that cancer cells show significantly greater sensitivity to Lan C compared to normal cells. In prostate cancer models, the IC50 values after 48 hours of treatment ranged from 79.72-344.80 nM in cancer cells (PC-3, DU145, and LNCaP), while normal prostate fibroblasts (HPRFs) exhibited an IC50 of approximately 434 nM, indicating selective cytotoxicity against malignant cells [5] [6]. Similar selectivity has been observed in other cancer types, with peripheral blood mononuclear cells (PBMCs) showing remarkable resistance to Lan C treatment even at concentrations as high as 500 μM [7] [8].
Table 1: this compound Efficacy Across Various Cancer Models
| Cancer Type | Cell Lines Tested | Key Findings | IC50 Values | Primary Mechanisms |
|---|---|---|---|---|
| Colorectal Cancer | HCT116, HT-29 | Growth inhibition, mitochondrial dysfunction, radiosensitization | Not specified | Autophagy induction, mitochondrial dysfunction, impaired DNA repair [3] [4] |
| Prostate Cancer | PC-3, DU145, LNCaP | Reduced viability, G2/M arrest, apoptosis, inhibited migration | 24h: 151.30-565.50 nM 48h: 79.72-344.80 nM 72h: 45.43-304.60 nM | TNF/IL-17 pathway modulation, apoptosis induction [5] [6] | | Gastric Cancer | MKN-45, SGC-7901 | G2/M arrest, apoptosis, inhibited proliferation | Significant inhibition at 50-500 nM | Wnt/β-catenin/c-Myc signaling attenuation [2] | | Breast, Lung, Liver Cancer | MCF-7, A549, HepG2 | Cell-specific apoptosis, G2/M arrest, DNA damage | Varies by cell line | MAPK, Wnt, JAK-STAT, PI3K/AKT/mTOR pathway modulation [7] [8] | | Cholangiocarcinoma | HuCCT-1, TFK-1 | Apoptosis, ROS generation, MMP loss | Not specified | STAT3 inhibition, ROS-mediated apoptosis [9] |
Table 2: Autophagy-Specific Effects of this compound in Cancer Models
| Parameter | Findings in Colorectal Cancer Models | Regulatory Mechanisms | Functional Consequences |
|---|---|---|---|
| Autophagy Induction | Dose- and time-dependent LC3-I to LC3-II conversion, p62 accumulation, GFP-LC3 puncta formation | Erk and JNK MAPK activation | Dependent on mitochondrial dysfunction [3] [4] |
| Mitochondrial Effects | Depolarization of mitochondrial membrane potential (49.8% reduction), decreased oxygen consumption rate (68.6% of control) | Disruption of K+ homeostasis via Na+/K+-ATPase inhibition | Precedes autophagy activation [3] [4] |
| Therapeutic Significance | Not primary cell death mechanism; autophagy inhibition did not rescue cell viability | Downstream of MAPK activation | Contributes to radiosensitization effect [3] [4] |
The autophagy-inducing activity of this compound in colorectal cancer cells occurs through a well-defined sequence of molecular events. Initially, Lan C binds to and inhibits the Na+/K+-ATPase pump, leading to disruption of intracellular ion homeostasis characterized by increased sodium and decreased potassium levels [3] [4]. This ionic imbalance triggers mitochondrial dysfunction, evidenced by mitochondrial aggregation, decreased membrane potential (reduced to 49.8% of control), and impaired oxidative capacity (OCR reduced to 68.6% of control) [4]. The mitochondrial stress subsequently activates Erk and JNK MAP kinase pathways, which in turn induce autophagosome formation as demonstrated by LC3-I to LC3-II conversion and GFP-LC3 puncta formation [3] [4].
Interestingly, while Lan C robustly induces autophagy in colorectal cancer models, this process may not be the primary mechanism of cell death. Experiments where essential autophagy genes (ATG5 or Beclin1) were knocked down demonstrated that autophagy inhibition did not rescue cell viability or clonogenic survival, suggesting that autophagy induction is a downstream consequence rather than the main effector mechanism [4]. Instead, the sustained mitochondrial dysfunction and disruption of cellular energy metabolism appear to be more critical for the anti-cancer effects. This distinction is important for understanding the therapeutic potential of Lan C and suggests that its efficacy might be enhanced in combination with agents that specifically exploit autophagic vulnerabilities.
Beyond its effects on autophagy, this compound influences multiple other signaling pathways contributing to its anti-cancer efficacy. In gastric cancer cells, Lan C significantly attenuates Wnt/β-catenin signaling and promotes degradation of the oncoprotein c-Myc, leading to G2/M cell cycle arrest and apoptosis [2]. Across breast, lung, and liver cancer models, Lan C simultaneously modulates MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR pathways, creating a multi-targeted attack on cancer cell survival mechanisms [7] [8]. In cholangiocarcinoma, Lan C induces apoptosis through STAT3 inhibition and ROS-mediated mitochondrial membrane potential transformation [9]. More recently, in prostate cancer models, Lan C was shown to modulate the TNF/IL-17 signaling pathway, influencing the tumor microenvironment and regulating key processes in tumor progression and immune response [5] [6].
The pleiotropic nature of this compound's mechanism of action is particularly valuable in oncology, where redundant signaling pathways often limit the efficacy of single-target agents. By simultaneously affecting multiple critical pathways, Lan C may overcome the resistance mechanisms that frequently develop against targeted therapies. Furthermore, its ability to impair DNA damage repair processes—specifically through suppression of 53BP1 recruitment to damage sites—explains its observed radiosensitizing properties in colorectal cancer models [4] [10]. This makes Lan C a promising candidate for combination regimens with radiation therapy, potentially allowing for dose reduction while maintaining or enhancing therapeutic efficacy.
Figure 1: Comprehensive Signaling Pathway of this compound in Cancer Cells
Protocol 1: Monitoring LC3 Conversion via Western Blotting
Purpose: To detect autophagy induction by measuring LC3-I to LC3-II conversion, a hallmark of autophagosome formation. Materials:
Procedure:
Expected Results: this compound treatment should demonstrate dose-dependent increases in LC3-II formation and p62 accumulation, indicating impaired autophagosomal degradation [3] [4].
Protocol 2: GFP-LC3 Puncta Formation Assay
Purpose: To visualize and quantify autophagosome formation in live cells. Materials:
Procedure:
Expected Results: this compound-treated cells will show significantly increased GFP-LC3 puncta formation compared to diffuse cytoplasmic staining in control cells [3] [4].
Protocol 3: Mitochondrial Membrane Potential Assessment
Purpose: To evaluate this compound-induced mitochondrial dysfunction using JC-1 staining. Materials:
Procedure:
Expected Results: this compound treatment will decrease the red/green fluorescence ratio, indicating mitochondrial membrane depolarization. Typical results show reduction to approximately 50% of control values in colorectal cancer cells [4].
Protocol 4: Oxygen Consumption Rate (OCR) Measurement
Purpose: To assess mitochondrial respiratory function using Seahorse XF Analyzer. Materials:
Procedure:
Expected Results: this compound treatment will reduce basal and maximal OCR, indicating impaired mitochondrial function. Typical results show reduction to approximately 68.6% of control oxidative capacity in colorectal cancer cells [4].
Protocol 5: Clonogenic Survival Assay
Purpose: To evaluate long-term effects of this compound on cancer cell reproductive viability. Materials:
Procedure:
Expected Results: this compound treatment will dose-dependently reduce colony formation, demonstrating its long-term anti-proliferative effects [3] [4].
Protocol 6: Radiosensitization Assessment
Purpose: To evaluate this compound's ability to enhance radiation sensitivity. Materials:
Procedure:
Expected Results: this compound will sustain γ-H2AX foci and reduce colony formation after radiation, particularly in sensitive lines like HCT116, indicating impaired DNA damage repair and enhanced radiosensitivity [3] [4] [10].
Variable Response Across Cell Lines: Different cancer cell lines exhibit varying sensitivity to this compound, which researchers should anticipate when designing experiments. For instance, in colorectal cancer models, HCT116 cells show radiosensitization while HT-29 cells do not, despite both showing autophagy induction [4]. Solution: Conduct preliminary dose-response curves (0.1-10 μM range) for each new cell line to establish appropriate concentrations. Consider cell doubling time and inherent resistance mechanisms when interpreting results.
Autophagy Flux Interpretation: Standard autophagy markers like LC3-II conversion and p62 accumulation can yield conflicting interpretations if not properly contextualized. This compound appears to impair autophagosomal degradation rather than activate autophagy, as evidenced by p62 accumulation and lack of further LC3-II increase with bafilomycin A1 co-treatment [3] [4]. Solution: Always include autophagy modulators like bafilomycin A1 (0.1 μM, 1-hour pretreatment) in experimental designs to distinguish between autophagy induction and impaired degradation.
Mitochondrial Assessment Complications: JC-1 dye aggregation can be influenced by factors beyond membrane potential, including mitochondrial density and cell size. Solution: Validate JC-1 results with alternative methods like DASPMI staining or tetramethylrhodamine ethyl ester (TMRE) measurements. Include CCCP or FCCP controls to confirm assay functionality.
Time Course Optimization: this compound's effects develop over different timeframes—MAPK phosphorylation peaks at 4 hours, while maximal autophagy induction requires 24-48 hours [3] [4]. Recommendation: Include multiple time points (4, 8, 24, 48 hours) in initial experiments to capture the full spectrum of molecular events.
Combination Therapy Protocols: When testing this compound with radiation or other therapies, timing and sequencing significantly impact results. Recommendation: For radiosensitization studies, pre-treat with Lan C for 2-4 hours before radiation, maintaining the drug for 24 hours post-irradiation [4]. For chemotherapy combinations, conduct matrix experiments with varying sequences and timings.
Relevance to In Vivo Models: The concentrations effective in vitro (typically 0.1-1 μM) should be evaluated for achievable plasma levels in animal studies. Recommendation: Begin in vivo dosing at 1-2 mg/kg intraperitoneally and monitor for both efficacy and potential cardiac effects, given the compound's known activity on Na+/K+-ATPase.
This compound represents a promising repurposed anticancer agent with a unique mechanism of action centered on Na+/K+-ATPase inhibition, mitochondrial dysfunction, and autophagy induction. The compound's pleiotropic effects on multiple signaling pathways—including MAPK, Wnt/β-catenin, PI3K/AKT/mTOR, and TNF/IL-17—contribute to its efficacy across diverse cancer types and potentially reduce the likelihood of resistance development. Its demonstrated radiosensitizing properties in preclinical models, particularly through impairment of DNA damage repair mechanisms, suggest immediate translational potential for combination regimens with radiation therapy.
The comprehensive protocols provided herein enable researchers to rigorously evaluate this compound's effects on autophagy and related processes in cancer models. When applying these methods, researchers should consider the cell-type specific responses and contextualize autophagy within the broader network of affected pathways. The ongoing investigation of this compound exemplifies the growing interest in drug repurposing for oncology, potentially accelerating the development of new therapeutic options while reducing costs associated with de novo drug discovery. Future research directions should focus on identifying predictive biomarkers of response, optimizing combination strategies with conventional therapies, and developing novel formulations to enhance therapeutic index while minimizing potential cardiac effects.
Non-small cell lung cancer (NSCLC) represents approximately 85% of all lung cancer cases and remains a leading cause of cancer-related mortality worldwide. The therapeutic resistance exhibited by many NSCLC tumors to conventional chemotherapy has necessitated the exploration of novel treatment strategies. Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has emerged as a promising therapeutic avenue for combating NSCLC. This distinct cell death modality differs significantly from apoptosis, necrosis, and autophagy in both morphological and biochemical features, making it an attractive target for overcoming treatment resistance. Recent investigations have highlighted the potential of natural compounds to induce ferroptosis in cancer cells, with Lanatoside C—a cardiac glycoside previously used for cardiovascular conditions—demonstrating significant ferroptosis-inducing capabilities in NSCLC models both in vitro and in vivo. These application notes provide a comprehensive framework for studying this compound-induced ferroptosis in NSCLC, encompassing detailed protocols, mechanistic insights, and technical considerations to facilitate research in this emerging area of oncological science [1] [2] [3].
This compound exerts its anti-NSCLC effects primarily through regulation of key ferroptosis mediators. The compound specifically targets the SLC7A11/GPX4 signaling axis, which constitutes a critical regulatory node in ferroptosis execution. SLC7A11, also known as xCT, serves as the light chain subunit of the system Xc- cystine/glutamate antiporter, responsible for cellular cystine uptake—an essential precursor for glutathione synthesis. This compound treatment significantly downregulates SLC7A11 expression, thereby limiting cystine import and consequently depleting intracellular glutathione reserves. This glutathione deficiency directly impairs the function of GPX4, the primary enzyme responsible for neutralizing lipid peroxides within cells. Without sufficient GPX4 activity, toxic lipid peroxides accumulate to lethal levels, ultimately resulting in ferroptotic cell death. This mechanistic pathway has been validated through multiple experimental approaches, including western blot analysis demonstrating decreased SLC7A11 and GPX4 protein expression following this compound treatment, and immunohistochemical staining confirming reduced levels of these proteins in xenograft tumor models [1] [2] [3].
The execution of ferroptosis following this compound treatment manifests through distinct ultrastructural changes and biochemical markers. Transmission electron microscopy analyses reveal characteristic mitochondrial abnormalities in this compound-treated NSCLC cells, including mitochondrial shrinkage, disappearance of mitochondrial cristae, and increased mitochondrial membrane density. These morphological alterations coincide with a measurable decrease in mitochondrial membrane potential, reflecting the organelle's central role in ferroptosis execution. Biochemically, this compound-induced ferroptosis is marked by significant lipid peroxidation and the accumulation of reactive oxygen species specifically derived from iron-catalyzed lipid hydroperoxide formation. The process is iron-dependent, with intracellular iron chelation effectively attenuating this compound-induced cell death. These features collectively distinguish ferroptosis from other cell death modalities and provide measurable parameters for confirming ferroptosis induction in experimental settings [1] [2] [3].
Table 1: Summary of Key Experimental Findings on this compound-Induced Ferroptosis in NSCLC
| Experimental Model | Treatment Parameters | Key Results | Statistical Significance |
|---|---|---|---|
| A549 cells (in vitro) | 0.4 µM for 24 hours | Decreased cell viability | P<0.001 vs. control |
| A549 cells (in vitro) | 0.4 µM for 24 hours | Increased LDH release | P<0.01 vs. control |
| A549 cells + Ferrostatin-1 | 0.4 µM this compound + Ferrostatin-1 | Attenuated cell death | P>0.05 vs. This compound alone |
| A549 xenograft (in vivo) | 2 mg/kg/day for 21 days | Reduced tumor size and weight | Significant reduction |
| A549 xenograft (in vivo) | 2 mg/kg/day for 21 days | Decreased SLC7A11/GPX4 expression | Significant decrease |
The dose-response relationship for this compound in NSCLC models demonstrates a clear concentration-dependent effect on cell viability. Experimental evidence indicates that this compound exhibits an IC50 value of approximately 0.4 µM in A549 cells following 24 hours of treatment, establishing this concentration as optimal for subsequent in vitro investigations. The time-dependent nature of this compound's effects is equally important, with 24 hours representing a sufficient exposure period for robust ferroptosis induction. The specificity of this compound for ferroptosis induction is confirmed through inhibitor studies, where the addition of ferrostatin-1—a specific ferroptosis inhibitor—significantly attenuates this compound-induced cell death, while inhibitors of other cell death pathways (apoptosis, necroptosis, pyroptosis, and autophagy) show minimal protective effects. This pattern confirms that this compound specifically activates ferroptosis rather than other cell death mechanisms in NSCLC cells [1] [2].
Table 2: Detailed Experimental Parameters for this compound-Induced Ferroptosis Studies
| Parameter | In Vitro Settings | In Vivo Settings | Alternative Approaches |
|---|---|---|---|
| Cell Lines | A549 human NSCLC cells | A549 xenograft in nude mice | Additional NSCLC lines (e.g., H1299, H460) |
| Dosage | 0.4 µM | 2 mg/kg/day | Dose range: 0.05-0.7 µM (in vitro) |
| Treatment Duration | 24 hours | 21 days | Time course experiments: 6-48 hours |
| Key Assays | CCK-8, LDH release, Western blot, TEM, Confocal microscopy | Tumor volume measurement, IHC, HE staining, Western blot | Flow cytometry, Immunofluorescence |
| Inhibitors | Ferrostatin-1 (Fer-1, 1 µM) | - | Other ferroptosis inhibitors (e.g., liproxstatin-1) |
| Key Markers | SLC7A11, GPX4, Lipid ROS, Mitochondrial membrane potential | SLC7A11, GPX4, Ki67, Tumor weight and volume | Additional ferroptosis markers (ACSL4, PTGS2) |
The comprehensive assessment of this compound's effects requires evaluation across multiple analytical domains. For cell viability assessment, the CCK-8 assay provides a reliable measure of metabolic activity, while LDH release serves as an indicator of cell membrane integrity and compromised viability. Confirmation of ferroptosis induction necessitates evaluation of lipid peroxidation through assays measuring malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels, or through fluorescent probes such as C11-BODIPY 581/591 that directly detect lipid reactive oxygen species. Additionally, western blot analysis of SLC7A11 and GPX4 protein expression provides essential mechanistic insights, while transmission electron microscopy offers ultrastructural confirmation of ferroptotic morphology. In vivo validation requires regular monitoring of tumor dimensions, with subsequent immunohistochemical analysis of tumor tissues for SLC7A11, GPX4, and the proliferation marker Ki67 to correlate tumor response with the intended molecular mechanism [1] [2] [3].
The experimental framework outlined above provides a robust methodology for investigating this compound as a ferroptosis-inducing agent in NSCLC. These protocols enable researchers to:
The systematic approach to quantifying ferroptosis parameters enables standardized assessment across different laboratories, facilitating comparison of results and accelerating the advancement of ferroptosis-based therapies for NSCLC [1] [2] [4].
For researchers pursuing this compound as a therapeutic candidate, several key aspects require attention:
The repurposing potential of this compound offers significant advantages for accelerated therapeutic development, including established safety profiles from previous clinical use for cardiovascular indications [4] [5].
Figure 1: Molecular Mechanism of this compound-Induced Ferroptosis. This compound downregulates system Xc⁻ (SLC7A11), inhibiting cystine uptake and glutathione synthesis. Reduced glutathione levels impair GPX4 activity, leading to accumulated lipid peroxidation and ferroptosis execution [1] [2] [3].
Figure 2: Experimental Workflow for this compound Studies. Comprehensive in vitro and in vivo approaches for investigating this compound-induced ferroptosis in NSCLC models [1] [2].
The protocols and application notes presented herein provide a comprehensive framework for investigating this compound-induced ferroptosis in NSCLC models. The standardized methodologies enable robust evaluation of this promising therapeutic approach, from initial in vitro screening to in vivo validation. The key advantages of this compound as a potential therapeutic agent include its ability to specifically induce ferroptosis rather than other cell death modalities, its effectiveness against chemotherapy-resistant NSCLC cells, and its established safety profile from previous clinical use. As research in this area advances, these protocols will facilitate systematic investigation of this compound both as a monotherapy and in combination with established treatments, potentially offering new therapeutic options for NSCLC patients facing limited alternatives. Future directions should include exploration of biomarkers predicting response to this compound, investigation of potential synergies with immunotherapy, and development of formulation strategies to optimize tumor-specific delivery [1] [2] [4].
This compound is a cardiac glycoside originally approved by the FDA for treating cardiovascular conditions such as congestive heart failure and cardiac arrhythmias. [1] In recent years, this compound has gained significant attention in oncology research due to its promising anticancer properties across various cancer types, including prostate cancer, cholangiocarcinoma, and hematologic malignancies. [2] [3] The compound exerts its biological effects primarily through the inhibition of Na+/K+-ATPase, which subsequently triggers multiple intracellular signaling pathways relevant to cancer cell proliferation and survival. [2]
A key mechanism underlying this compound's anticancer activity involves the modulation of reactive oxygen species (ROS) within cancer cells. ROS, including molecules such as hydrogen peroxide (H₂O₂), superoxide anion (O₂•⁻), and hydroxyl radicals (•OH), play dual roles in cellular physiology as both signaling molecules and cytotoxic agents at elevated levels. [4] [5] Research has demonstrated that this compound selectively increases ROS generation in cancer cells, leading to oxidative stress-induced apoptosis and making ROS measurement a critical parameter in evaluating its therapeutic potential and mechanisms of action. [6]
The accurate measurement of ROS is fundamental to understanding this compound's mechanism of action, as ROS serve as central mediators of its anticancer effects. In cholangiocarcinoma studies, this compound treatment significantly increased intracellular ROS levels, leading to decreased mitochondrial membrane potential (MMP) and activation of the mitochondrial apoptosis pathway. [6] This ROS induction was shown to be functionally significant, as pretreatment with the antioxidant N-acetyl-L-cysteine (NAC) reversed this compound-induced apoptosis, confirming the causal role of ROS in cell death execution. [6]
Beyond direct cytotoxicity, ROS generation through this compound treatment influences key signaling pathways implicated in cancer progression, including STAT3, Wnt/β-catenin, and PI3K/AKT/mTOR. [2] Additionally, this compound has been reported to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, in lung cancer models, further expanding the therapeutic relevance of ROS modulation. [2] These findings position ROS measurement as an essential component in the preclinical evaluation of this compound's anticancer efficacy and mechanism characterization.
Table: Fluorescent Probes for ROS Measurement in this compound Research
| Probe Name | Target ROS | Excitation/Emission | Key Applications | Considerations |
|---|---|---|---|---|
| Carboxy-H2DCFDA | Broad-spectrum (primarily peroxides) | ~492-495/517-527 nm | General oxidative stress in live cells [7] | Non-specific; requires controls including oxidation-insensitive dyes [4] [7] |
| MitoTracker Red CM-H2XRos | Mitochondrial superoxide/hydrogen peroxide | ~579/599 nm | Site-specific mitochondrial ROS production [8] | Requires mitochondrial localization; confirms mitochondrial ROS involvement |
| Amplex Red | Hydrogen peroxide | ~563/587 nm | Detection of extracellular H₂O₂ release [8] | Measures extracellular accumulation; useful for kinetic studies |
Beyond direct ROS detection, measuring the oxidative damage biomarkers resulting from ROS activity provides complementary evidence of this compound-induced oxidative stress. The glutathione oxidation ratio (GSSG/GSH) serves as a sensitive indicator of cellular redox status, with this compound treatment shown to alter this ratio in favor of the oxidized form (GSSG), indicating redox imbalance. [7] This assay utilizes bioluminescent detection to quantify both reduced (GSH) and oxidized (GSSG) glutathione forms, providing a quantitative measure of oxidative stress intensity. [7]
Additional biomarkers of oxidative damage include protein carbonylation and lipid peroxidation products such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). These stable byproducts of ROS reactions with cellular macromolecules serve as cumulative indicators of oxidative stress and can be detected through various methods including immunofluorescence, HPLC, and western blotting. [4] [5] When combined with direct ROS measurement, these biomarkers offer a comprehensive assessment of this compound's impact on cellular redox homeostasis.
Principle: Cell-permeable carboxy-H2DCFDA is non-fluorescent until oxidized by intracellular ROS into green-fluorescent DCF, enabling quantification of general oxidative stress. [7]
Materials:
Procedure:
Validation Controls:
Principle: this compound-induced ROS generation often leads to MMP dissipation, a key event in mitochondrial apoptosis pathway. [6]
Materials:
Procedure:
The following diagram illustrates the key decision points and methodological approaches for designing studies investigating this compound-induced ROS:
This compound modulates multiple oncogenic signaling pathways through ROS-dependent and independent mechanisms, creating a complex network of anticancer activity. The following diagram illustrates key molecular pathways affected by this compound treatment:
The molecular pathways illustrated above translate into specific functional outcomes that contribute to this compound's anticancer efficacy:
Apoptosis Activation: this compound-induced ROS generation promotes mitochondrial apoptosis through STAT3-mediated regulation of Bcl-2 family proteins. Studies in cholangiocarcinoma demonstrate decreased anti-apoptotic Bcl-2 and Bcl-xL expression with concurrent increase in pro-apoptotic Bax, leading to mitochondrial outer membrane permeabilization. [6] This is followed by caspase-3 activation and PARP cleavage, executing programmed cell death.
Cell Cycle Arrest: this compound consistently induces G2/M phase cell cycle arrest across multiple cancer types, including prostate cancer and hematologic malignancies. [2] [3] This arrest prevents cancer cell proliferation and provides additional time for ROS-mediated damage to accumulate beyond repairable thresholds.
TNF/IL-17 Signaling Modulation: In prostate cancer models, this compound modulates the TNF/IL-17 signaling axis, influencing the tumor microenvironment and regulating processes involved in tumor progression, immune response, and apoptosis. [3] This immunomodulatory dimension expands this compound's therapeutic potential beyond direct cytotoxicity.
Table: this compound Anticancer Efficacy Across Cancer Models
| Cancer Type | Cell Line | IC₅₀ Values | Key ROS-Related Mechanisms | Experimental Models |
|---|---|---|---|---|
| Prostate Cancer | PC-3 | 45.43 nM (72h) [3] | TNF/IL-17 pathway modulation; G2/M arrest [3] | In vitro; Transcriptomics |
| Prostate Cancer | DU145 | 96.43 nM (72h) [3] | TNF/IL-17 pathway modulation; G2/M arrest [3] | In vitro; Transcriptomics |
| Cholangiocarcinoma | HuCCT-1 | Significant inhibition at low μM range [6] | STAT3 inhibition; MMP loss; caspase activation [6] | In vitro; In vivo xenografts |
| Multiple Cancers | Various | Varies by cancer type [2] | Wnt/β-catenin; PI3K/AKT; ferroptosis induction [2] | In vitro; In vivo models |
When interpreting ROS measurement data in this compound studies, consider these critical factors:
Probe-Related Artifacts: Carboxy-H2DCFDA oxidation can be affected by cellular esterase activity, peroxidase activity, and iron metabolism, potentially generating misleading results. [4] Include appropriate controls such as oxidation-insensitive dyes and test probe performance in each cell type. Autooxidation can occur during prolonged incubation; optimize loading times and include vehicle controls without this compound.
This compound Specific Considerations: The compound may directly interact with detection systems; include this compound-only controls without cells to exclude fluorescence interference. Consider cell density effects—overconfluent cultures may show attenuated ROS responses. Maintain consistent passage numbers and culture conditions throughout experiments to minimize variability.
Experimental Design Recommendations: For comprehensive mechanism evaluation, combine ROS measurement with assessment of downstream effects including mitochondrial membrane potential, caspase activation, and cell cycle analysis. [6] Where possible, utilize transcriptomic and proteomic approaches to identify pathway enrichment following this compound treatment, as demonstrated in prostate cancer studies. [3]
The measurement of ROS generation is a fundamental component in understanding this compound's mechanism of action as a repurposed anticancer agent. Through standardized application of the protocols outlined in these application notes, researchers can reliably quantify ROS-related parameters and link them to functional outcomes including apoptosis, cell cycle arrest, and pathway modulation. The consistent observation of ROS-mediated effects across diverse cancer models highlights the central role of oxidative stress in this compound's anticancer activity and supports its continued investigation as a promising therapeutic candidate in oncology drug development.
This compound (Lan C), a cardiac glycoside derived from Digitalis lanata, is an FDA-approved medication traditionally used for cardiovascular conditions that has recently emerged as a promising anticancer candidate. Cardiac glycosides exert their primary pharmacological effects by inhibiting the Na+/K+-ATPase pump, leading to altered ion homeostasis that subsequently affects multiple intracellular signaling pathways. [1] [2] While initially developed for treating heart failure and arrhythmias, recent investigations have revealed that this compound possesses significant antitumor properties across diverse cancer types, including prostate, colorectal, cervical, and cholangiocarcinoma models. [1] [2] [3]
The colony formation assay, also known as the clonogenic assay, represents a fundamental in vitro method for evaluating the long-term cytotoxic effects of therapeutic compounds on cancer cells. This assay measures the ability of a single cell to proliferate indefinitely, thereby retaining its reproductive capacity to form a colony of at least 50 cells. This compound has demonstrated potent colony formation inhibition across various cancer cell lines, indicating its capacity to suppress tumorigenicity and potentially prevent cancer recurrence. [2] [3] [4] This application note provides comprehensive experimental protocols and mechanistic insights for researchers investigating the antineoplastic properties of this compound, with particular emphasis on its colony formation inhibitory effects.
This compound has demonstrated broad-spectrum anticancer activity through multiple mechanistic pathways, with its effects documented across various cancer types:
Prostate Cancer: this compound significantly inhibits proliferation of hormone-independent prostate cancer cells (PC-3 and DU145) with IC50 values of 79.72 nM and 96.62 nM respectively after 48 hours of treatment. The compound induces G2/M cell cycle arrest, promotes apoptosis, and inhibits migration and invasion capabilities. Mechanistically, it modulates the TNF/IL-17 signaling pathway, influencing the tumor microenvironment and regulating key processes involved in tumor progression. [1]
Colorectal Cancer: this compound treatment resulted in classic patterns of autophagy induction caused by mitochondrial aggregation or degeneration. This mitochondrial dysfunction was attributed to disruption of K+ homeostasis through inhibition of Na+/K+-ATPase activity. Additionally, this compound sensitized HCT116 cells to radiation by impairing DNA damage repair processes, particularly through suppression of 53BP1 recruitment to damaged DNA sites. [2]
Cervical Cancer: In HeLa cervical cancer cells, this compound demonstrated dose-dependent anti-proliferative effects with abrogation of cell migration. The compound triggered apoptosis through enhanced reactive oxygen species (ROS) production and reduced mitochondrial membrane potential, while inducing cell cycle arrest at S and G2/M phases. These effects were mediated through inhibition of the JAK2/STAT6 signaling pathway with concurrent induction of SOCS2 expression. [3]
Cholangiocarcinoma: this compound was identified as the most potent among five tested cardiac glycosides, inhibiting proliferation and inducing apoptosis through mitochondrial membrane potential transformation mediated by ROS and STAT3 inhibition. This led to decreased expression of Bcl-2 and Bcl-xL, increased Bax expression, and activation of caspase-3. [5]
Table 1: this compound Cytotoxicity Across Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) | Key Mechanisms |
|---|---|---|---|---|---|
| Prostate | PC-3 | 208.10 nM | 79.72 nM | 45.43 nM | G2/M arrest, TNF/IL-17 pathway modulation [1] |
| Prostate | DU145 | 151.30 nM | 96.62 nM | 96.43 nM | G2/M arrest, apoptosis induction [1] |
| Prostate | LNCaP | 565.50 nM | 344.80 nM | 304.60 nM | Hormone-responsive inhibition [1] |
| Cervical | HeLa | Not specified | Significant inhibition at 500 nM | Not specified | JAK2/STAT6 inhibition, G2/M arrest [3] |
| Cholangiocarcinoma | HuCCT-1 | Not specified | Significant inhibition at 100 nM | Not specified | STAT3 inhibition, ROS generation [5] |
Table 2: Colony Formation Inhibition by this compound and Analog
| Cancer Type | Cell Line | Compound | Effective Concentration | Inhibition Rate | Experimental Duration |
|---|---|---|---|---|---|
| Colorectal | HCT116 | This compound | Not specified | Significant reduction | 48 hours [2] |
| Cervical | HeLa | This compound | 50-500 nM | Dose-dependent | 10 days [3] |
| Prostate | 22Rv1 | Deslanoside | 60-120 nM | Significant reduction | 13 days [4] |
| Prostate | PC-3 | Deslanoside | 40-80 nM | Significant reduction | 10 days [4] |
| Prostate | DU 145 | Deslanoside | 40-80 nM | Significant reduction | 10 days [4] |
This compound exerts its anticancer effects through multiple interconnected molecular pathways. The compound primarily functions as a Na+/K+-ATPase inhibitor, disrupting intracellular ion homeostasis and initiating a cascade of molecular events that ultimately lead to cell cycle arrest, apoptosis, and inhibition of colony formation. [2]
The mitochondrial apoptotic pathway represents a central mechanism through which this compound induces cell death. Treatment with this compound promotes reactive oxygen species (ROS) generation, leading to decreased mitochondrial membrane potential and subsequent release of cytochrome c. This triggers the activation of caspase-9 and caspase-3, executing apoptotic cell death. The process is regulated by shifts in the balance of Bcl-2 family proteins, with decreased anti-apoptotic Bcl-2 and Bcl-xL, and increased pro-apoptotic Bax. [3] [5]
Multiple signaling pathways are modulated by this compound, including:
Graphical Representation of this compound Signaling Pathways:
Comprehensive Workflow Diagram:
Cell Density Optimization: Preliminary range-finding experiments are essential to determine appropriate seeding densities for each cell line. Excessive density leads to confluence before colony formation, while insufficient density may yield too few colonies for statistical analysis. [3] [4]
Drug Concentration Range: Based on published studies, effective this compound concentrations typically range from 50-500 nM for colony formation assays. Include a minimum of five concentrations spanning this range to establish dose-response relationships. [1] [3]
Solvent Controls: Maintain DMSO concentration constant across all treatments (including vehicle control) and ensure it does not exceed 0.1% to prevent solvent toxicity. [3]
Culture Conditions: Maintain consistent temperature, humidity, and CO₂ levels throughout the extended incubation period, as fluctuations can significantly impact colony formation efficiency.
Poor Colony Formation: If control wells show inadequate colony formation, optimize serum batch (perform serum screening), reduce antibiotic concentration, or adjust seeding density.
Inconsistent Staining: Ensure complete removal of crystal violet background by increasing washing steps; prepare fresh staining solution if crystal violet precipitates.
Colony Merging: Reduce seeding density if colonies merge, making individual colony counting difficult.
High Background in Vehicle Control: Include additional vehicle-only controls to distinguish between solvent effects and compound-specific activity.
This compound is a cardiac glycoside originally approved by the FDA for treating cardiac arrhythmias that has recently emerged as a promising anti-cancer agent through drug repurposing approaches. Drug repurposing represents a strategic alternative to traditional drug development, offering reduced timelines and costs compared to novel compound development, which typically requires 10-15 years and costs $1-2 billion. [1] this compound exerts its anti-tumor effects through multiple mechanisms, including induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways. The translational potential of this compound is particularly valuable for oncology drug development, as it leverages existing safety and pharmacological data from cardiac applications while accelerating its investigation as an anti-cancer therapeutic. [1]
The preclinical development of this compound requires robust in vivo models that accurately recapitulate human tumors, with patient-derived xenografts (PDX) and cell line-derived xenografts (CDX) representing the gold standard for evaluating efficacy and safety. These models allow researchers to assess tumor growth inhibition, metastatic potential, and mechanism of action in a physiological environment that maintains critical tumor-stroma interactions. Advanced digital pathology and artificial intelligence tools have further enhanced the precision of xenograft model analysis, enabling more robust and reproducible evaluation of histologic, morphologic, and topologic characteristics of tumor cells and their microenvironment. [2] [3]
Table 1: this compound Efficacy Across Different Xenograft Models
| Cancer Type | Model System | Dosing Regimen | Tumor Growth Inhibition | Key Mechanisms | Reference |
|---|---|---|---|---|---|
| Cholangiocarcinoma | HuCCT-1 & TFK-1 cell-derived xenografts in nude mice | Not specified | Significant growth inhibition | ↓STAT3, ↑caspase-3/9, mitochondrial apoptosis | [4] |
| HER2+ Gastric Cancer | NCI-N87 xenografts in BALB/c nude mice | Combination with 131I-trastuzumab | Significant inhibition vs control (p=0.009) | Radiosensitization, DNA repair inhibition | [5] |
| Non-Small Cell Lung Cancer | A549 subcutaneous model in nude mice | 0.4 µM equivalent | Reduced tumor size and weight | Ferroptosis via SLC7A11/GPX4 inhibition | [6] |
| Colorectal Cancer | HCT116 mouse xenograft model | Not specified | Reduced tumor growth | Autophagy, mitochondrial dysfunction | [7] |
The broad-spectrum activity of this compound across diverse cancer types highlights its potential as a versatile anti-cancer agent. Systematic review of preclinical studies has confirmed that this compound consistently inhibits cancer cell proliferation, induces apoptosis, and causes cell cycle arrest (primarily at the G2/M phase) in a dose-dependent manner. [1] The compound demonstrates efficacy against various cancer types, including breast, lung, colorectal, prostate, liver, and hematologic malignancies, with both in vitro and in vivo studies supporting its translational potential. [1] The diversity of molecular mechanisms modulated by this compound contributes to its efficacy across multiple tumor types and suggests potential for overcoming drug resistance common to more targeted therapies.
Protocol Title: Evaluation of this compound Anti-Tumor Efficacy in Mouse Xenograft Models
I. Cell Preparation and Xenograft Establishment
II. Treatment Initiation and Drug Administration
III. Efficacy Assessment and Endpoint Analysis
Digital pathology and artificial intelligence tools have become increasingly valuable for precise quantification of xenograft responses. The following workflow adapted from the Single Cell Classifier (SCC) protocol enables accurate discrimination between human and mouse cells in xenograft samples: [2]
Table 2: this compound Mechanisms of Action by Cancer Type
| Cancer Type | Primary Mechanisms | Key Molecular Markers | Secondary Effects | |-----------------|------------------------|----------------------------|------------------------| | Non-Small Cell Lung Cancer | Ferroptosis induction | ↓SLC7A11, ↓GPX4, lipid peroxidation | Mitochondrial dysfunction, ROS increase | [6] | | Cholangiocarcinoma | Mitochondrial apoptosis | ↑ROS, ↓MMP, ↓Bcl-2, ↑Bax, ↑caspase-3/9 | STAT3 pathway inhibition | [4] | | Colorectal Cancer | Autophagy induction, radiosensitization | ↑LC3-I/II, ↓53BP1 recruitment, impaired DNA repair | G2/M cell cycle arrest, mitochondrial dysfunction | [7] | | Multiple Cancers | Na+/K+-ATPase inhibition | Intracellular K+ disruption, MAPK activation | Cell cycle arrest, apoptosis | [1] [7] |
This compound exerts its anti-tumor effects through modulation of multiple interconnected signaling pathways. The compound consistently inhibits cancer cell proliferation and induces apoptosis across various cancer types through multi-target effects on key oncogenic signaling cascades. [1]
Diagram 1: this compound signaling pathways and anti-tumor mechanisms. The illustration shows the multi-target approach of this compound, highlighting key pathways affected across different cancer types. [1] [4] [7]
The primary molecular target of this compound is the Na+/K+-ATPase pump, inhibition of which leads to disrupted potassium homeostasis and subsequent activation of multiple downstream effects. [7] This initial disruption triggers mitochondrial dysfunction characterized by reduced membrane potential and increased reactive oxygen species (ROS) production. [4] [7] The resulting oxidative stress contributes to activation of stress-responsive MAPK pathways (ERK and JNK) and induction of endoplasmic reticulum stress. [7] Additionally, this compound directly modulates several key oncogenic signaling pathways, including Wnt/β-catenin, PI3K/AKT/mTOR, and JAK/STAT, which collectively contribute to its broad-spectrum activity across different cancer types. [1]
This compound has demonstrated significant potentiation effects when combined with radiation therapy, making it a promising radiosensitizer. The following protocol outlines the combination approach based on established methodologies: [7] [5]
The mechanistic basis for this combination stems from this compound's ability to suppress recruitment of 53BP1 to damaged DNA sites, which represents a critical initiation step for DNA damage repair signaling. This may occur through defects in the RNF8- and RNF168-dependent degradation of KDM4A/JMJD2A that normally facilitates 53BP1 recruitment to DNA damage sites. [7]
This compound also enhances the efficacy of radioimmunotherapy approaches, as demonstrated in HER2-positive tumor models:
Comprehensive safety evaluation is essential when developing this compound for oncology applications. The following parameters should be monitored throughout xenograft studies:
Studies have reported that this compound inhibited the growth of cholangiocarcinoma xenografts without toxic effects on normal cells at therapeutic doses, suggesting a favorable therapeutic window. [4] However, comprehensive safety assessment in relevant models is crucial, as cardiac glycosides as a class have known therapeutic index limitations in their original cardiovascular applications.
This compound represents a promising repurposed anticancer agent with demonstrated efficacy across multiple xenograft models of human cancer. Its multi-mechanistic approach targeting Na+/K+-ATPase and modulating key oncogenic pathways (STAT3, Wnt/β-catenin, PI3K/AKT) provides a strong rationale for continued development. [1] The compound's ability to induce non-apoptotic cell death mechanisms like ferroptosis and autophagy expands its potential utility against apoptosis-resistant malignancies. [7] [6]
Future studies should focus on optimizing dosing schedules, identifying predictive biomarkers of response, and exploring rational combination therapies with conventional chemotherapy, targeted agents, and immunotherapy. The translational potential of this compound is particularly strengthened by its existing FDA approval for cardiac conditions, which may accelerate its path to clinical trials in oncology. [1] Standardization of xenograft protocols and implementation of advanced digital analysis tools will further enhance the reproducibility and predictive value of preclinical studies evaluating this compound as a novel cancer therapeutic.
This compound (Lan C) is an FDA-approved cardiac glycoside that has garnered significant attention for its anti-cancer properties and potential for drug repurposing in oncology. [1] Recent preclinical studies have established that this compound can function as an effective radiosensitizer, enhancing the efficacy of radiation-based therapies. [2] This was demonstrated in a study combining this compound with 131I-trastuzumab (a radiolabeled antibody), where the combination significantly enhanced therapeutic outcomes in a HER2-positive tumor model. [2] The primary proposed mechanisms for its radiosensitizing effect include the induction of G2/M cell cycle arrest—the phase where cells are most vulnerable to radiation—and the inhibition of DNA damage repair processes. [2] These application notes provide a detailed protocol for evaluating this compound as a radiosensitizer in preclinical models.
This compound exerts its anti-cancer and radiosensitizing effects through multi-faceted mechanisms, summarized in the diagram below.
Diagram Title: this compound Anti-Cancer and Radiosensitization Mechanisms
The diagram above illustrates the complex network of pathways through which this compound acts. A systematic review of preclinical studies confirmed that it consistently inhibits cancer cell proliferation, induces apoptosis, and causes cell cycle arrest (primarily at the G2/M phase) in a dose-dependent manner across various cancer types. [1] Mechanistically, it modulates key oncogenic signaling pathways, including Wnt/β-catenin, PI3K/AKT/mTOR, MAPK, JAK/STAT, and ER stress/GRP78. [1] [3] [4] The induction of G2/M arrest is particularly critical for radiosensitization, as cells in this phase are most susceptible to radiation-induced damage. [2] Furthermore, by inhibiting DNA damage repair pathways, this compound prevents cancer cells from recovering from radiation-induced DNA lesions, leading to enhanced cell death. [2]
The following tables summarize key quantitative findings from preclinical studies on this compound, both as a monotherapy and in combination with radiation.
Table 1: Cytotoxicity of this compound Monotherapy (In Vitro) [3] [2] [5]
| Cancer Type | Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) | Key Findings |
|---|---|---|---|---|---|
| Prostate Cancer | PC-3 | 208.10 nM | 79.72 nM | 45.43 nM | Highest sensitivity among prostate lines; induced G2/M arrest. [5] |
| Prostate Cancer | DU145 | 151.30 nM | 96.62 nM | 96.43 nM | Significant inhibition of migration and invasion. [5] |
| Prostate Cancer | LNCAP | 565.50 nM | 344.80 nM | 304.60 nM | Lower sensitivity, hormone-sensitive line. [5] |
| Gastric Cancer | MKN-45 | N/A | ~500 nM [4] | N/A | Induced apoptosis & G2/M arrest; attenuated Wnt/β-catenin. [4] |
| Breast Cancer | MCF-7 | N/A | Effective at µM range [3] | N/A | Induced apoptosis; inhibited PI3K/AKT/mTOR. [3] |
| Lung Cancer | A549 | N/A | Effective at µM range [3] | N/A | Induced apoptosis and G2/M cell cycle arrest. [3] |
Table 2: Efficacy of this compound in Combination with Radiation (Radiosensitization) [2]
| Experiment Model | Treatment Group | Key Outcome Metric | Result | Statistical Significance |
|---|---|---|---|---|
| In Vitro (NCI-N87) | 131I-trastuzumab alone | Cell Death (after 96h) | ~77% | N/A |
| 131I-trastuzumab + Lan C | Cell Death (after 96h) | ~99% | N/A | |
| In Vivo (NCI-N87 Xenograft) | Control | Tumor Growth | Rapid growth | Baseline |
| Lan C monotherapy | Tumor Growth Inhibition | Not Significant | p = 0.085 | |
| 131I-trastuzumab alone | Tumor Growth Inhibition | Significant | p < 0.05 | |
| 131I-trastuzumab + Lan C | Tumor Growth Inhibition | Most Significant | p = 0.009 |
This section provides a detailed methodology for assessing the radiosensitizing effects of this compound in vitro and in vivo, based on published studies. [2]
Objective: To evaluate the synergistic effect of this compound and radiation on cancer cell cytotoxicity.
Materials:
Procedure:
The workflow for conducting an in vivo study to validate the efficacy of the combination therapy is outlined below.
Diagram Title: In Vivo Radiosensitization Efficacy Study Workflow
Objective: To assess the anti-tumor efficacy and potential toxicity of this compound combined with radiation in a xenograft mouse model.
Materials:
Procedure:
This compound is a promising repurposed agent that potently enhances the efficacy of radiation therapy in preclinical models. Its ability to induce G2/M cell cycle arrest and inhibit DNA damage repair creates a synergistic effect with radiation. The protocols provided here offer a roadmap for researchers to validate and further explore this combination strategy. Future work should focus on identifying biomarkers for patient selection and conducting IND-enabling toxicity studies to advance this combination into clinical trials.
Lanatoside C is a cardiac glycoside of significant pharmacological importance, traditionally used in cardiac therapy and increasingly investigated for its anticancer properties through drug repurposing. [1] Accurate quantification of this compound in plant material and pharmaceutical formulations is essential for quality control, standardization of herbal products, and preclinical research. This document provides detailed High-Performance Liquid Chromatography (HPLC) protocols, optimized based on established methodologies for the precise analysis of this compound and related cardiac glycosides in Digitalis lanata. [2] [3]
The table below consolidates key HPLC parameters from established methods, facilitating rapid comparison and selection.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1: Simultaneous Analysis [2] | Method 2: Multi-Glycoside Analysis [3] | Method 3: Derivatization Procedure [4] |
|---|---|---|---|
| Analytes | This compound, Digoxin | Primary/secondary/tertiary glycosides & aglycones | Digitalis glycosides of series A, B, C |
| Sample Prep | Dry leaf powder extracted with 50% MeOH, purified via Sep-Pak C18 cartridge | Sonication with 70% aqueous MeOH, SPE purification | Derivatization with 4-nitrobenzoylchloride (4-NBC1) |
| Column | Octylsilyl bonded silica | Symmetry C18 (75 mm x 4.6mm I.D., 3.5 µm) | Silica gel adsorbent |
| Mobile Phase | MeCN-MeOH-H₂O (20:1:50) | Water and Acetonitrile (Gradient) | Low-polarity solvent systems (Isocratic) |
| Flow Rate | Not Specified | 1.0 mL/min | Not Specified |
| Detection | UV at 220 nm | PDA at 220 nm | UV at 260 nm |
| Temperature | Not Specified | 20 °C | Not Specified |
| Key Features | Internal standard method; precise for fermented leaf powder | Validated per ICH guidelines; suitable for infected plant analysis | High sensitivity; detects degradation products down to 0.1% |
This protocol is primarily adapted from the robust method described by G. D. Panagopoulos et al. (2009). [3]
The following workflow diagram illustrates the complete analytical procedure from sample to result:
The method should be validated according to ICH guidelines to ensure reliability. Key validation parameters from the established method include: [3]
The developed protocol is suitable for the phytochemical analysis and quality assurance of D. lanata raw material intended for pharmaceutical use. It can reliably determine the concentration of active constituents like this compound to ensure batch-to-batch consistency. [3] Air-drying has been identified as the optimal processing method for raw material compared to freeze-drying when quantifying these compounds. [3]
HPLC analysis is critical for detecting potentially dangerous adulteration in botanical supplements. In a documented case, a product labeled as "plantain" was found to be contaminated with Digitalis lanata, identified by the presence of this compound and Lanatoside A via LC-MS analysis, leading to product recall. [5] This underscores the importance of chromatographic methods in verifying product authenticity and ensuring consumer safety.
This compound has demonstrated significant anticancer effects in preclinical models, including inhibition of proliferation, induction of apoptosis, and cell cycle arrest. [1] Robust and quantitative HPLC methods are indispensable in pharmacokinetic studies and for standardizing compound quality in these investigations, supporting its potential translation as a repurposed oncology therapeutic. [1] [6]
The diagram below maps the role of HPLC analysis within the broader context of this compound research and development, particularly in drug repurposing.
The HPLC methods detailed herein provide reliable, validated, and precise tools for the analysis of this compound. These protocols are vital for researchers and drug development professionals working on the quality control of digitalis-based materials and the burgeoning field of repurposing this compound for novel therapeutic areas such as oncology and inflammation. [3] [1] [9]
The following diagram outlines the key stages of a standard shake-flask experiment to determine the partition coefficient, which can be adapted for Lanatoside C:
This protocol is a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, adapted from analytical techniques used for related cardiac glycosides [1].
[M+NH₄]⁺ of this compound, which is a predominant ion for cardiac glycosides [1].The table below summarizes key chemical information relevant to partition coefficient studies:
| Property | Description / Value | Source / Method of Identification |
|---|---|---|
| Chemical Class | Cardiac glycoside (cardenolide) | [4] |
| Molecular Target | Na+/K+-ATPase pump | [5] [4] |
| Primary Activity | Anti-inflammatory, Anticancer, Cardiotonic | [5] [2] [3] |
| Analytical Method | HPLC-MS/MS (recommended for sensitivity) | Adapted from [1] |
| Key MS Ion | Ammonium adduct [M+NH₄]⁺ |
Based on related glycosides [1] |
| Reported IC₅₀ Values | Varies by cell line (e.g., 45-565 nM in prostate cancer cells) | [2] |
This compound's activity is influenced by its ability to reach cellular targets, a process related to its lipophilicity. The following diagram conceptualizes this relationship:
If you encounter issues like incomplete phase separation, concentration outside the detection limit, or degradation:
This compound is a cardiac glycoside compound with diverse pharmacological activities beyond its traditional cardiovascular applications. Recently, it has gained significant research interest for its anti-cancer and broad-spectrum antiviral properties, making it a valuable compound for drug discovery and mechanistic studies. This compound exerts its effects through multiple signaling pathways, including MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR, inducing G2/M cell cycle arrest, autophagy, and apoptosis in cancer cells. Additionally, it demonstrates potent antiviral activity against various viruses including dengue, Chikungunya, and SARS-CoV-2. This technical guide addresses common experimental challenges associated with this compound, with particular emphasis on solubility characteristics, formulation protocols, and troubleshooting strategies to ensure research reproducibility and reliability.
This compound exhibits specific solubility characteristics that researchers must understand for proper experimental design. The following table summarizes its solubility profile in various solvents:
Table 1: Solubility Profile of this compound in Different Solvents
| Solvent | Solubility | Concentration | Notes |
|---|---|---|---|
| DMSO | Freely soluble | 50-100 mg/mL (50.76-101.51 mM) | Hygroscopic DMSO significantly reduces solubility; use fresh, anhydrous DMSO |
| Ethanol | Sparingly soluble | 2-17 mg/mL (2.03-17.26 mM) | Concentration varies by supplier and batch |
| Water | Insoluble | Insoluble | Not recommended for direct aqueous preparation |
| CMC-Na Suspension | Forms homogeneous suspension | ≥5 mg/mL | For in vivo studies; requires vigorous mixing |
The compound's steroid glycoside structure contributes to its solubility characteristics, with the sugar moiety enhancing solubility in polar solvents like DMSO while the steroid aglycone core reduces aqueous solubility.
Table 2: Troubleshooting Guide for this compound Solubility Issues
| Problem | Possible Causes | Solutions | Prevention |
|---|---|---|---|
| Precipitation in DMSO | Hygroscopic DMSO; Old stock | Re-prepare with fresh DMSO; Briefly warm to 37°C with vortexing | Aliquot DMSO under inert gas; Use molecular sieves |
| Crystal formation upon storage | Multiple freeze-thaw cycles; Temperature fluctuations | Re-sonicate; Warm to 37°C and vortex | Prepare single-use aliquots; Maintain consistent -80°C storage |
| Unexpected results in cell culture | DMSO concentration >0.1%; Precipitation in media | Filter sterilize (0.2µm) before use; Confirm solubility in complete media | Perform vehicle control matching DMSO concentration; Pre-mix with media before adding to cells |
| Reduced biological activity | Compound degradation; Improper storage | Validate stock concentration by UV; Prepare fresh stock | Protect from light; Minimize storage time at 4°C |
For cellular assays, this compound has demonstrated efficacy across multiple cancer cell lines:
Cell culture protocol:
For animal studies, several formulation approaches have been successfully employed:
Table 3: In Vivo Formulation Options for this compound
| Formulation | Composition | Maximum Concentration | Administration Route |
|---|---|---|---|
| Homogeneous suspension | 0.5-1% CMC-Na in water | ≥5 mg/mL | Oral gavage |
| Clear solution | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.08 mg/mL (2.11 mM) | Intraperitoneal |
| Alternative solution | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (2.11 mM) | Intravenous |
| Oil solution | 10% DMSO + 90% Corn oil | 2.08 mg/mL (2.11 mM) | Oral |
Preparation notes: Always add solvents in the specified order, ensuring clarity at each step before proceeding to the next. For suspensions, sonicate for 10-15 minutes to achieve homogeneous distribution. [2] [6]
This compound exerts its biological effects through multiple interconnected signaling pathways:
Figure 1: this compound Signaling Pathways and Mechanisms of Action
For comprehensive investigation of this compound effects, the following integrated workflow is recommended:
Figure 2: Comprehensive Experimental Workflow for this compound Studies
Q1: Why does this compound precipitate when I add it to cell culture media, even though it was completely dissolved in DMSO? A: This common issue occurs due to the "cosolvent effect" - the compound may become less soluble when DMSO concentration drops below a critical threshold upon dilution. To prevent this: (1) Perform serial dilution with intermittent mixing, (2) Pre-mix with complete media before adding to cells, (3) Ensure final DMSO concentration does not exceed 0.5% (v/v), and (4) Consider using serum-containing media as proteins can enhance compound solubility.
Q2: What is the maximum safe concentration of DMSO for cell culture studies with this compound? A: For most mammalian cell lines, DMSO concentration should be maintained at ≤0.1% (v/v) to avoid cytotoxicity. At this concentration, the corresponding this compound concentration would be approximately 50 μM when using a 50 mg/mL DMSO stock solution. Always include vehicle controls with matched DMSO concentration to account for any solvent effects.
Q3: How stable are this compound stock solutions, and what is the best storage condition? A: When prepared properly in anhydrous DMSO, this compound stock solutions remain stable for: 2 years at -80°C or 1 year at -20°C. For long-term stability, aliquot into single-use portions to minimize freeze-thaw cycles. Always visually inspect for precipitation or color change before use, and consider validating concentration by UV spectroscopy for quantitative studies.
Q4: Does this compound require special handling precautions due to its cardiac glycoside nature? A: Yes, as a cardiac glycoside, this compound should be handled with appropriate safety precautions. Use gloves, lab coat, and eye protection when handling the powder or concentrated solutions. The compound has a narrow therapeutic index in clinical applications, so careful concentration validation is essential for research reproducibility.
Q5: What are the most appropriate positive controls for this compound autophagy studies? A: For autophagy induction, include rapamycin (100-500 nM) as a positive control. For autophagy inhibition, use bafilomycin A1 (50-100 nM) or chloroquine (20-50 μM). Monitor LC3-I to LC3-II conversion by western blot and GFP-LC3 puncta formation by fluorescence microscopy as standard autophagy markers.
The core data on how Lanatoside C affects different cell types is summarized in the table below. This selective cytotoxicity is a key property for its potential as an anti-cancer agent.
| Cell Line / Type | Cell Origin | Observed Cytotoxicity & Key Effects | Concentration Range Tested | Reference |
|---|---|---|---|---|
| A549 | Human Non-Small Cell Lung Cancer | Significant growth inhibition; induces ferroptosis (evidenced by decreased GPX4/SLC7A11). | 0.05 - 0.7 µM [1] | [1] |
| MCF-7 | Human Breast Cancer | Inhibits proliferation; induces G2/M cell cycle arrest and apoptosis. | Doses up to 10 µM [2] | [2] |
| HepG2 | Human Liver Cancer | Inhibits proliferation; induces G2/M cell cycle arrest and apoptosis. | Doses up to 10 µM [2] | [2] |
| HCT116 & HT-29 | Human Colorectal Cancer | Suppresses proliferation & colony formation; induces autophagy & mitochondrial dysfunction. | 0.1 - 1 µM [3] [4] | [3] [4] |
| NCI-N87 | Human Gastric Cancer (HER2+) | Decreases cell viability; shows radiosensitizing effect. | 0.125 nM - 1 µM [5] | [5] |
| PBMCs | Human Normal Peripheral Blood Mononuclear Cells | No significant toxicity. | 0.01 - 500 µM [2] | [2] |
| L132 & WRL68 | Human Normal Lung & Liver Cells | Selective cytotoxic effects observed only in cancer cells. | Not specified (used for comparison) [2] | [2] |
Based on this data, here are answers to some frequently asked questions.
Why is this compound less toxic to normal cells like PBMCs? The selective toxicity is likely due to cancer cells expressing specific isoforms of the Na+/K+-ATPase pump that make them more sensitive to Cardiac Glycosides like this compound [3] [4]. Furthermore, this compound's ability to specifically activate cell death pathways (like ferroptosis) in cancer cells also contributes to its selective effect [1].
My cancer cell line is not dying via apoptosis. Is the drug working? Yes, potentially. This compound can induce several alternative cell death pathways. If you do not observe classic apoptosis markers (like PARP-1 or caspase-3 cleavage), check for other hallmarks listed in the table above, such as:
To help you replicate and troubleshoot key findings, here are detailed methodologies for major assays cited in the literature.
1. Assessing Cytotoxicity (MTT Assay) This protocol is based on the method used to test breast, lung, and liver cancer cell lines [2].
2. Analyzing Cell Cycle Arrest (Flow Cytometry) This protocol can be used to confirm G2/M phase arrest [2] [4].
3. Evaluating DNA Damage (Comet Assay) This protocol is used to demonstrate genotoxic stress and impaired DNA repair [2] [3].
The diagram below synthesizes findings from multiple studies to show the key signaling pathways and cell death mechanisms induced by this compound in cancer cells.
Problem: Inconsistent cytotoxicity results between replicates.
Problem: Expected cell death (e.g., apoptosis) is not observed.
Problem: this compound's radiosensitizing effect is weak in my model.
The half-maximal inhibitory concentration (IC50) of Lanatoside C varies significantly depending on the cell line and treatment duration. The table below summarizes quantitative data from recent studies for easy comparison.
Table 1: this compound IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | IC50 (72h) | Citation |
|---|---|---|---|---|---|
| PC-3 | Prostate Cancer | 208.10 nM | 79.72 nM | 45.43 nM | [1] [2] |
| DU145 | Prostate Cancer | 151.30 nM | 96.62 nM | 96.43 nM | [1] [2] |
| LNCaP | Prostate Cancer | 565.50 nM | 344.80 nM | 304.60 nM | [1] [2] |
| A549 | Non-Small Cell Lung Cancer | ~0.4 µM (400 nM) | - | - | [3] |
| MCF-7 | Breast Cancer | - | Inhibited at nanomolar concentrations | - | [4] |
| HepG2 | Liver Cancer | - | Inhibited at nanomolar concentrations | - | [4] |
| HeLa | Cervical Cancer | - | ~2.5 µM (CCK-8 assay) | - | [5] |
| HuCCT-1 | Cholangiocarcinoma | - | Time-dependent inhibition | - | [6] |
| TFK-1 | Cholangiocarcinoma | - | Time-dependent inhibition | - | [6] |
| MKN-45 | Gastric Cancer | - | Inhibited at 50-500 nM | - | [7] |
The variability in IC50 values is expected and stems from several biological and experimental factors:
This compound exerts its anti-cancer effects through a multi-faceted approach. The diagram below summarizes the key signaling pathways it modulates across different cancer types.
Key Mechanisms to Explore in Your Research:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High IC50 / Low Potency | Incorrect solvent/DMSO concentration; short treatment duration; resistant cell line. | Ensure DMSO concentration ≤0.001% [4]; extend treatment to 48-72h [1]; validate cell line sensitivity from literature (see Table 1). |
| Inconsistent Results Between Assays | Different mechanisms measured (viability vs. proliferation); assay-specific artifacts. | Use orthogonal assays (e.g., MTT/CCK-8 for viability, colony formation for proliferation, flow cytometry for apoptosis) [4] [5] [1]. |
| Unclear Mechanism in Your Model | Cell-type specific pathway dominance. | Perform transcriptomic or proteomic analysis to identify differentially expressed genes and pathways (e.g., TNF/IL-17 in prostate cancer) [1], then validate with Western blot or ELISA [4] [7]. |
| Lack of Selectivity for Cancer Cells | General toxicity of the compound. | Include relevant normal cell controls (e.g., WPMY-1 prostate stromal cells, IC50 ~434 nM) [2] to confirm a therapeutic window exists. |
For reliable results, adhere to these core methodological details derived from the literature:
Here are some specific problems you might encounter and how to address them based on published research.
| Problem & Phenotype | Potential Mechanism(s) | Suggested Investigations & Validation Steps |
|---|
| Reduced cell proliferation with G2/M cell cycle arrest [1] [2] | Attenuation of Wnt/β-catenin signaling, leading to downregulation of c-Myc [1]. | Western Blot: Analyze β-catenin, c-Myc, and Cyclin D1 protein levels. Immunofluorescence: Check β-catenin localization (cytosolic vs. nuclear). Gene Reporter Assay: Use a TCF/LEF reporter construct to measure Wnt pathway activity. | | Induction of cell death without classic apoptosis markers [3] | Induction of autophagy due to impaired autophagosomal degradation; Mitochondrial dysfunction from loss of membrane potential (MMP) [3]. | Western Blot: Monitor LC3-I to LC3-II conversion and p62/SQSTM1 accumulation. Microscopy: Use GFP-LC3 to visualize autophagosome formation. Flow Cytometry: Measure MMP with JC-1 or DASPMI staining. Check for ROS increase. | | Inconsistent apoptosis across cell lines; some lines show apoptosis, others do not [3] [2] | Cell-type specific activation of apoptosis via ROS generation and STAT3 inhibition, leading to Bax/Bcl-2 imbalance [2]. | Flow Cytometry: Use Annexin V/PI staining to quantify apoptosis. Western Blot: Check cleavage of PARP-1, Caspase-3, and expression of Bcl-2, Bax, and STAT3. Chemical Inhibition: Pre-treat with N-acetyl-L-cysteine (NAC) to see if it reverses cell death. | | Increased DNA damage & Radiosensitization [3] | Impaired DNA damage repair, possibly through suppression of 53BP1 recruitment to damage sites [3]. | Immunofluorescence: Stain for γ-H2AX and 53BP1 foci at various time points post-irradiation. Clonogenic Assay: Measure cell survival fraction after combining Lanatoside C with radiation. |
Q1: What is a typical working concentration range for this compound in in vitro studies?
Q2: How does this compound affect mitochondrial function?
Q3: Can this compound be used as a radiosensitizer?
Q4: What are the key signaling pathways targeted by this compound?
Here are summarized methodologies for common experiments used to study this compound.
1. Proliferation and Cell Viability (MTT/Clonogenic Assay)
2. Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)
3. Monitoring Autophagy (LC3 Puncta Formation and Western Blot)
4. In Vivo Xenograft Tumor Model
The following diagrams, generated using Graphviz, illustrate the core molecular mechanisms of this compound as identified in the literature.
1. This compound Mechanisms in Gastric Cancer
This diagram summarizes the Wnt/β-catenin and c-Myc degradation pathway identified in gastric cancer cells [1].
2. This compound Mechanisms in Cholangiocarcinoma
This diagram shows the STAT3 inhibition and ROS-mediated apoptosis pathway observed in cholangiocarcinoma studies [2].
The evidence indicates that this compound is a promising repurposing candidate in oncology research, showing efficacy across various cancer types by modulating multiple critical pathways [4]. The optimal treatment duration will likely depend on your specific experimental model and desired outcome (e.g., cytostatic effect vs. maximal cell death).
The table below summarizes the available quantitative data for Lanatoside C.
| Parameter | Specification / Value | Notes |
|---|---|---|
| Molecular Weight | 985.11 g/mol [1] | - |
| Storage (Powder) | -20°C; 3 years from receipt [2] | - |
| Solubility in DMSO | 100 mg/mL (101.51 mM) [2] | "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." [2] |
| Solubility in Ethanol | 3 mg/mL, 6 mg/mL, 10 mg/mL, or 17 mg/mL [2] | Varies by batch. |
| Solubility in Water | Insoluble [2] | - |
Here are solutions to potential problems based on available data and general principles:
Problem: Precipitation occurs after dissolving this compound in DMSO.
Problem: Need to administer this compound in an aqueous solution for in vivo studies.
Problem: Observed loss of efficacy in cell culture experiments over time.
Since comprehensive stability data (e.g., degradation half-life in solution) is not available, you may need to establish this empirically. The diagram below outlines a general workflow for assessing solution stability.
Core Protocol for Stability Testing:
| Mechanism of Action | Key Signaling Pathways Involved | Observed Experimental Outcomes | Relevant Cancer Types |
|---|---|---|---|
| Induces Apoptosis [1] [2] [3] | Modulates PI3K/AKT/mTOR; Activates TNF-related pathways; Induces DNA damage [2] [3]. | Activation of caspase-independent cell death; Increased Bax/Bcl-2 ratio; Caspase-3 activation [1] [3]. | Glioblastoma, Prostate Cancer, Breast, Lung, Liver Cancer |
| Inhibits Proliferation & Causes Cell Cycle Arrest [4] [5] [2] | Attenuates Wnt/β-catenin signaling; Blocks MAPK and PAM pathways [5] [2]. | Arrests cell cycle primarily at the G2/M phase; Reduced expression of oncogenes like c-Myc [4] [5]. | Gastric Cancer, Breast, Lung, Liver Cancer |
| Sensitizes to TRAIL-Induced Death [1] [4] | Upregulates Death Receptor 5 (DR5) [1]. | Overcomes inherent resistance to TRAIL-mediated apoptosis [1]. | Glioblastoma |
| Induces Alternative Cell Death [1] [4] | Causes early ATP depletion; Low mitochondrial membrane potential [1]. | Triggers caspase-independent necrotic cell death [1]. | Glioblastoma |
| Inhibits Na+/K+-ATPase [4] [2] | Initiates downstream signaling cascades affecting cell survival [2]. | Disruption of ion homeostasis; Selective cytotoxicity in cancer cells [2]. | Broad-spectrum (multiple cancer types) |
Here are detailed methodologies for key experiments cited in the research on Lanatoside C.
This method is used to determine the half-maximal inhibitory concentration (IC50) of this compound and its broad-spectrum anti-proliferative effects [2].
This protocol assesses this compound-induced apoptosis and cell cycle distribution, particularly the G2/M arrest [2].
The diagram below illustrates how this compound targets multiple signaling pathways to exert its anti-cancer effects, based on consolidated preclinical data [1] [4] [5].
Q1: What is the primary molecular target of this compound? Its primary well-characterized target is the Na+/K+-ATPase pump [4] [2]. This inhibition is not only disruptive to ion homeostasis but also initiates downstream signaling cascades that affect cancer cell survival and proliferation.
Q2: How can this compound overcome apoptosis resistance in cancer cells? Some cancer cells are resistant to conventional apoptosis inducers. Research shows that this compound can sensitize resistant cells to TRAIL-induced apoptosis by upregulating death receptors like DR5 [1]. Furthermore, it can activate a caspase-independent, alternative cell death pathway characterized by necrotic morphology and ATP depletion, providing a mechanism to bypass defective apoptotic pathways [1] [4].
Q3: In which cancer types has this compound shown the most promising preclinical results? Preclinical studies have demonstrated efficacy across a broad spectrum of cancers. Promising results have been reported in glioblastoma [1], gastric cancer [5], prostate cancer [3], as well as breast, lung, and liver cancers [4] [2]. Its ability to target multiple conserved signaling pathways contributes to this broad-spectrum activity.
Q4: What are the critical parameters for a colony formation assay after this compound treatment? After treating cells with this compound for a defined period, the compound-containing medium is replaced with fresh drug-free medium. Cells are then allowed to grow for 1-2 weeks to form colonies [3]. Key parameters to report include the initial seeding density, This compound concentration and treatment duration, the length of the recovery/growth period, and the criteria for a countable colony (e.g., a cluster of >50 cells). The results are typically presented as the percentage of plating efficiency or surviving fraction relative to the control.
Q1: What are the primary anticancer mechanisms of Lanatoside C? this compound exhibits a broad spectrum of anticancer activities through multiple molecular mechanisms, as summarized in the table below.
| Mechanism of Action | Key Molecular Targets/Pathways | Observed In Vitro/In Vivo Models |
|---|---|---|
| Induces Apoptosis | ↓ Bcl-2, Bcl-xL; ↑ Bax, caspase-3/9 activation [1] [2]; ER stress/GRP78 [3] | Cholangiocarcinoma, Prostate Cancer [1] [2] |
| Causes Cell Cycle Arrest | G2/M phase arrest [3] [4] [1] | Gastric Cancer, Breast, Lung, Liver Cancer [4] [5] |
| Inhibits Key Signaling Pathways | Attenuates Wnt/β-catenin, PI3K/AKT/mTOR, MAPK, JAK/STAT [3] [4] [5] | Gastric Cancer, Breast, Lung, Liver Cancer [4] [5] |
| Induces Ferroptosis | ↓ SLC7A11, ↓ GPX4 [6] | Non-Small Cell Lung Cancer (NSCLC) [6] |
| Modulates Immune Microenvironment | Promotes RUNX1 degradation via STUB1, inhibiting Treg (FOXP3) function [7] | Mouse lung cancer model [7] |
Q2: What are the known off-target or adverse effects of this compound? While demonstrating anticancer potential, this compound has documented effects that could be considered "off-target" in an oncology context:
Q3: How can I confirm the specific mechanism of this compound in my experimental model? Follow the validation workflow below to confirm the mechanism of action.
Q4: What are the established experimental protocols for key assays? The table below summarizes standard protocols from recent literature.
| Assay | Typical Protocol Summary | Key Parameters & Positive Controls |
|---|---|---|
| Cytotoxicity (CCK-8/MTT) | Seed cells (1-4x10³/well); attach overnight. Treat with Lan C (nM-µM range) for 24-72h. Add CCK-8/MTT, incubate 2-4h, measure OD [1] [6]. | Dose Range: 0.05 - 0.7 µM (A549 cells) [6]. Duration: 24h, 48h, 72h [1]. |
| Apoptosis (Flow Cytometry) | Treat cells, trypsinize, wash with PBS. Resuspend in Binding Buffer with Annexin V-FITC and PI. Incubate 15-20 min (dark), analyze by flow cytometry [1] [2]. | Key Controls: Untreated cells (negative), Staurosporine or other apoptosis inducers (positive). Readouts: % of Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis/necrosis). |
| Western Blot for Key Pathways | Treat cells, lyse, quantify protein. Separate by SDS-PAGE, transfer to membrane. Block, incubate with primary antibodies (e.g., p-STAT3, Bcl-2, Bax, c-Myc, GPX4) overnight, then with HRP-conjugated secondary antibody. Detect with ECL [4] [2]. | Key Targets: STAT3 Pathway: STAT3, Bcl-2, Bcl-xL, Bax [2]. Wnt Pathway: β-catenin, c-Myc [4]. Ferroptosis: SLC7A11, GPX4 [6]. |
| LDH Release Assay | Treat cells in culture medium. Collect supernatant post-treatment. Mix with LDH assay reagent, incubate ~30 min (dark). Measure absorbance at 490-500nm [6]. | Purpose: Measures membrane integrity/necrosis. Inhibitor Use: Confirm ferroptosis by co-treatment with Ferrostatin-1 (Fer-1) [6]. |
Q5: How can I mitigate off-target effects in my study?
Current evidence for this compound's anticancer effects is primarily preclinical (in vitro and in vivo models) [3]. To advance this compound towards clinical application, future work should focus on:
Q1: What is the established mechanism by which Lanatoside C induces cell death?
Q2: Why is N-acetyl-L-cysteine (NAC) used in experiments with this compound?
Q3: My NAC pretreatment did not reverse the effects of this compound. What could be wrong?
Q4: What are the best practices for measuring ROS in my experiments?
Below you will find a summarized experimental workflow and key quantitative findings from the primary literature.
The following diagram illustrates the established mechanism of action for this compound and the point of intervention by NAC, based on findings from cholangiocarcinoma studies [1].
A generalized protocol for investigating the this compound / NAC interaction is outlined below.
| Step | Procedure | Key Parameters & Notes |
|---|---|---|
| 1. Cell Culture | Maintain human cholangiocarcinoma cells (e.g., HuCCT-1, TFK-1) in RPMI-1640 medium with 10% FBS at 37°C and 5% CO₂ [1]. | Ensure consistent passage number and cell viability before experimentation. |
| 2. NAC Pretreatment | Pretreat cells with 1-5 mM N-acetyl-L-cysteine (NAC) for 1-2 hours prior to adding this compound [1] [3] [4]. | Optimize concentration and duration for your specific cell line. Confirm ROS suppression in pilot assays. |
| 3. This compound Treatment | Treat cells with This compound (effective concentration range from literature is 0.5 - 2.0 µM) for 24-48 hours [1]. | Prepare a fresh stock solution in DMSO. Include vehicle control (DMSO) and NAC-only control groups. |
| 4. Assay Execution | Perform downstream assays to measure endpoints such as cell viability, apoptosis, ROS levels, and protein expression (STAT3, Bcl-2, Bax, caspases) [1]. | Use specific and validated methods for ROS detection as discussed in the FAQs [5] [6]. |
The table below consolidates key experimental results from the primary study on cholangiocarcinoma [1].
| Experimental Group | Cell Viability | Apoptosis Rate | ROS Levels | STAT3 Protein | Cleaved Caspase-3 |
|---|---|---|---|---|---|
| Control | 100% (Baseline) | Low (Baseline) | Low (Baseline) | Normal | Low |
| This compound Only | Significantly decreased | Significantly increased | Significantly increased | Downregulated | Significantly increased |
| NAC + this compound | Reversed towards control | Reversed towards control | Reversed towards control | No significant change vs. Lan C alone | Reversed towards control |
Problem: High Background ROS in Control Cells.
Problem: Inconsistent Results with ROS-Sensitive Probes.
The table below summarizes the core functions and key mechanisms of Lanatoside C and Bafilomycin A1 relevant to your experiments.
| Compound | Primary Role in Autophagy Research | Key Mechanistic Insights | Cellular Effects |
|---|---|---|---|
| This compound | Induces autophagy [1] | Inhibits Na+/K+-ATPase, disrupting K+ homeostasis; causes mitochondrial dysfunction (depolarization, decreased OCR); activates Erk and JNK MAPKs [1]. | Cell cycle arrest (G2/M), reduced clonogenic survival, vacuole formation [1]. |
| Bafilomycin A1 | Inhibits autophagic flux [1] [2] | Classically inhibits V-ATPase, preventing lysosomal acidification; also inhibits SERCA, disrupting Ca2+ homeostasis and blocking autophagosome-lysosome fusion [2]. | Accumulation of undegraded autophagosomes, increased cytosolic Ca2+ [2]. |
To better visualize how Bafilomycin A1 blocks autophagic flux at a late stage, the following diagram outlines its dual mechanisms of action:
Here are answers to some specific issues you might encounter during experiments.
Q1: Does this compound-induced autophagy directly cause cancer cell death?
Q2: My experiment shows conflicting results on autophagic flux when using Bafilomycin A1. Why?
Q3: Can I use this compound as a radiosensitizer?
For your reference, here are outlines of key experimental workflows from the search results.
This is a standard workflow for confirming autophagy induction and its features [1].
This protocol uses Bafilomycin A1 to block the final stages of autophagy, allowing you to measure "autophagic flux"—the rate of autophagic degradation [1].
Understanding how Lanatoside C works is key to designing your experiments. Current research indicates it primarily acts by inhibiting the Na+/K+-ATPase pump [1] [2]. This inhibition triggers a cascade of events, summarized in the diagram below.
Here is a standardized workflow for generating a dose-response curve for this compound, adaptable for different readouts like cell viability and apoptosis.
Follow these detailed steps to implement the workflow:
1. Cell Preparation
2. Compound Treatment
3. Viability / Apoptosis Assay
4. Data Analysis
This table provides a reference for setting up your treatment groups.
| Component | Description | Example / Note |
|---|---|---|
| This compound Range | Concentration range for serial dilution | 0.1 µM to 100 µM (10-12 points recommended) |
| Vehicle Control | Contains only the solvent (e.g., DMSO) | 0.1% DMSO; crucial for establishing baseline viability [2] |
| Positive Control | Known cytotoxic agent to validate assay | 1µM Staurosporine [3] |
| Cell-Only Control | Cells with medium only (no treatment) | Checks overall health and acts as a second baseline |
| Replicates | Number of repeats per data point | n=3 (minimum), n=6 is better for robust statistics |
Here are solutions to frequently encountered problems in dose-response experiments.
Shallow or No Dose-Response Curve
High Variability Between Replicates
Curve Shows "Low Inhibition and High Promotion" (Hormesis)
To enhance your research, consider these advanced approaches based on recent findings:
| Feature | Lanatoside C | Digoxin |
|---|---|---|
| Overall Anticancer Efficacy | Broad-spectrum activity; often more potent in preclinical models [1] [2] [3] | Shows anticancer activity, but often less potent than this compound in direct comparisons [2] |
| Reported Potency (IC₅₀/ GI₅₀ range) | Sub-micromolar to nanomolar range (e.g., GI₅₀ in HCC cells) [4] | Information not available in search results |
| Key Cancer Types Studied | Hepatocellular carcinoma [4], Gastric cancer [3], Cholangiocarcinoma [2], Lung cancer, Colorectal cancer, Glioblastoma [1] | Leukemia (e.g., Burkitt's lymphoma) [5], Prostate cancer [5] |
| Primary Molecular Targets | PKCδ Activation [4], Wnt/β-catenin/c-Myc signaling [3], STAT3 signaling [2], Induction of ER stress, ROS generation, Ferroptosis [1] | Na+/K⁺-ATPase inhibition [5], NF-κB pathway inhibition [5], Akt pathway inhibition [5] |
| Cell Death Mechanisms | Strong induction of apoptosis (caspase-dependent & independent) [4] [2], Cell cycle arrest (G2/M phase) [1] [3], Loss of Mitochondrial Membrane Potential [4] [2] | Induction of apoptosis [5], Generation of reactive oxygen species (ROS) [5] |
| In Vivo Efficacy Evidence | Yes (e.g., inhibits tumor growth in hepatocellular carcinoma and cholangiocarcinoma xenograft models) [4] [2] | Information not available in search results |
| Advantages/Unique Traits | Triggers multiple cell death pathways simultaneously; demonstrated efficacy in aggressive, chemoresistant cancers like cholangiocarcinoma [2] | Has more extensive human safety and pharmacokinetic data from cardiac use, facilitating repurposing efforts [5] |
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies from the cited studies.
The anticancer effect of cardiac glycosides, particularly this compound, involves a multi-targeted attack on cancer cells. The diagram below synthesizes the key signaling pathways and cellular processes impacted, as reported across the studies.
The accumulated preclinical data positions this compound as a compelling candidate for drug repurposing in oncology. Its ability to simultaneously inhibit multiple critical cancer-associated pathways (like Wnt/β-catenin, STAT3, and AKT/mTOR) and induce several modes of cell death (apoptosis, ferroptosis) may help overcome the drug resistance common with single-target therapies [1] [3] [6]. Furthermore, its efficacy in models of aggressive cancers with limited treatment options, such as cholangiocarcinoma, highlights its potential clinical value [2].
However, it is important to note that while digoxin may appear less potent in these direct preclinical comparisons, it has a significant advantage: a well-understood human safety and pharmacokinetic profile from decades of cardiac use [5]. This could potentially accelerate its path to clinical adoption in oncology.
Future research should focus on:
The following tables summarize the core experimental data and primary mechanisms reported in recent preclinical studies.
Table 1: Summary of Cytotoxic Activity and Selectivity
| Feature | Lanatoside C | Ouabain |
|---|---|---|
| Reported Potency (IC₅₀) | Varies by cell line; one study reported it was less potent than digitoxin and ouabain in a specific human tumor cell panel [1]. Other studies show activity in the nanomolar to low micromolar range across various cancer types [2] [3] [4]. | Varies by cell line; one study reported it was less potent than proscillaridin A but comparable to other glycosides in a specific human tumor cell panel [1]. Active in nanomolar concentrations in various cancer cells [5]. |
| Cancer Cell Selectivity | Demonstrated selective cytotoxicity against cancer cells (e.g., MCF-7, A549, HepG2) while showing lower toxicity to normal cells like PBMCs and lung cells (L132) [3]. | Cytotoxicity reported in a wide range of cancers; one study notes significantly higher sensitivity in human cells compared to rodent cells, which may affect in vivo model interpretation [6]. |
| Key Cell Death Modes Induced | Apoptosis (caspase-dependent & independent), Ferroptosis (in lung cancer) [2] | Apoptosis, Immunogenic Cell Death (ICD) [5] [7] |
| Primary Molecular Target | Na+/K+-ATPase (NKA) [3] | Na+/K+-ATPase (NKA) [5] |
Table 2: Summary of Affected Signaling Pathways and Experimental Models
| Feature | This compound | Ouabain |
|---|
| Key Signaling Pathways Modulated | - Inhibition: PI3K/AKT/mTOR, MAPK, Wnt/β-catenin [2] [3]
The cytotoxicity of both compounds originates from their binding to the Na+/K+-ATPase (NKA) pump, but they subsequently influence a complex network of intracellular signaling pathways. The diagram below maps out these key mechanisms.
Here are the standard protocols used in the cited research to generate the data discussed above.
Table 3: Key Experimental Protocols for Cytotoxicity Assessment
| Assay Type | Protocol Summary | Key Readouts |
|---|---|---|
| In Vitro Cytotoxicity (MTT/SRB) | Cells seeded in 96-well plates, allowed to adhere, then treated with a dose range of the compound for 24-72 hrs. Viability measured via MTT (absorbance of formazan dye) or SRB (protein content staining) [3] [4]. | IC₅₀ values, cell viability curves. |
| Clonogenic Survival | Cells treated with compound for 24 hrs, then replaced with fresh media and allowed to grow for 7-14 days to form colonies. Colonies are fixed, stained (e.g., crystal violet), and counted [5]. | Number of colonies, plating efficiency. |
| Apoptosis Analysis (Flow Cytometry) | Cells harvested after treatment, stained with Annexin V-FITC and Propidium Iodide (PI), and analyzed by flow cytometry [5]. | Percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells. |
| Cell Cycle Analysis (Flow Cytometry) | Treated cells fixed in ethanol, treated with RNase, stained with PI, and analyzed by flow cytometry based on DNA content [3]. | Percentage of cells in G0/G1, S, and G2/M phases. |
| Western Blotting | Total protein extracted from treated cells, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Detection via chemiluminescence [3] [5]. | Protein expression and phosphorylation levels (e.g., cleaved caspases, p-STAT3, p-AKT). |
| In Vivo Xenograft Models | Immunodeficient mice subcutaneously injected with human cancer cells. Once tumors established, mice treated with compound or vehicle. Tumor volume and body weight monitored regularly [4]. | Tumor volume inhibition, tumor growth delay, safety/toxicity. |
| Aspect of Activity | Experimental Model/Cell Line | Key Findings & Quantitative Data | Mechanism Implicated |
|---|
| Growth Inhibition & Cytotoxicity | HCC (Hep3B, HA22T, HepG2) [1] [2] | • GI50: 1.28 µM (Hep3B), 0.93 µM (HA22T) [1] • Induced cell death in cancer, but not normal cells (WRL68, L132) [2] | Na+/K+-ATPase inhibition [2] | | In Vivo Antitumor Efficacy | Hep3B xenograft in SCID mice [1] | • 2.5 mg/kg dose: Reduced tumor volume & delayed growth; No significant body weight loss [1] | - | | Apoptosis Induction | HCC (Hep3B, HA22T) [1] | • Loss of Mitochondrial Membrane Potential (MMP) • Caspase-3, -8, -9 activation • AIF nuclear translocation | Caspase-dependent & independent pathways [1] | | | Breast (MCF-7), Lung (A549), Liver (HepG2) [2] | • DNA damage confirmed by comet assay • Increased expression of pro-apoptotic genes (Bax, Bad) | Inhibition of PI3K/AKT/mTOR pathway [2] | | Cell Cycle Arrest | Breast (MCF-7), Lung (A549), Liver (HepG2) [2] | Arrest at G2/M phase via modulation of cyclins (Ccnb1, Ccnb2) and CDKs (Cdk1, Cdk4) | MAPK/Wnt signaling inhibition [2] | | Key Signaling Pathway Modulation | HCC cells [1] | • Activation of PKCδ (Thr505 phosphorylation & membrane translocation) • Inhibition of AKT/mTOR pathway | PKCδ-dependent pathway [1] | | | Multiple cancer cell lines [2] | • Downregulation of PI3K/AKT/mTOR • Inhibition of Wnt/β-catenin signaling | Multi-pathway suppression [2] |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
Cell Viability and Proliferation Assays:
Apoptosis Detection:
Cell Cycle Analysis:
Protein and Pathway Analysis:
In Vivo Xenograft Model:
The following diagram integrates key mechanisms from the search results to show how this compound triggers apoptosis and cell cycle arrest in cancer cells.
This visual summary synthesizes data from multiple studies, showing how this compound's action converges on apoptosis and cell cycle arrest [1] [2].
| Cancer Type | Experimental Model | Key Effects & Mechanisms | IC₅₀ / Effective Concentration | Reference |
|---|---|---|---|---|
| Prostate Cancer | PC-3, DU145, LNCaP cell lines | Inhibits proliferation, induces apoptosis, inhibits migration/invasion, modulates TNF/IL-17 signaling pathway | ~45-565 nM (varies by cell line & time) | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 cell line, nude mouse model | Induces ferroptosis, decreases GPX4 & SLC7A11 protein levels, inhibits proliferation | 0.4 µM (in vitro) | [2] |
| Cholangiocarcinoma | HuCCT-1, TFK-1 cell lines, nude mouse model | Induces apoptosis via STAT3 inhibition, increases ROS, decreases mitochondrial membrane potential | Not specified | [3] |
| Hepatocellular Carcinoma (HCC) | Hep3B, HA22T cell lines, SCID mouse model | Induces apoptosis through PKCδ activation, triggers caspase-dependent/independent pathways | GI₅₀: 0.90 µM (Hep3B), 0.66 µM (HA22T) | [4] |
| Various Cancers (Systematic Review) | 18 preclinical studies (in vitro & in vivo) | Broad-spectrum effects: inhibits proliferation, induces apoptosis, causes G2/M cell cycle arrest, modulates Wnt/β-catenin, PI3K/AKT, MAPK pathways | Consistently effective in a dose-dependent manner | [5] [6] |
Researchers use standardized methodologies to evaluate the efficacy and mechanisms of this compound.
| Research Focus | Typical Assays & Techniques | Key Readouts & Measurements |
|---|
| Cell Viability & Proliferation | - CCK-8 Assay [2] [1]
This compound's anticancer effect is multifaceted, modulating several critical cellular processes and signaling pathways.
The diagram below synthesizes this compound's multifaceted mechanisms of action against cancer cells.
The collected evidence positions this compound as a strong candidate for drug repurposing in oncology [5] [6]. Its ability to simultaneously target multiple hallmarks of cancer suggests potential for use as a monotherapy or in combination regimens to overcome drug resistance [5]. Its status as an FDA-approved cardiac drug could accelerate its translational path [6].
Future work needs to focus on rigorous translational studies, including establishing optimal dosing for anticancer effects, assessing long-term safety in oncological contexts, and identifying predictive biomarkers for patient selection [5] [6].
| Cancer Type / Model | Key Mechanism(s) of Action | Experimental Evidence |
|---|
| Broad Spectrum (Breast, Lung, Liver) [1] | - Induces G2/M cell cycle arrest
The following diagram synthesizes findings from multiple studies to show how this compound simultaneously targets several critical signaling pathways in cancer cells.
To aid in the evaluation and potential replication of these findings, here are the methodologies used for some of the core experiments cited.
1. Cytotoxicity and Cell Viability (CCK-8 Assay) [3]
2. Analysis of Apoptosis and Cell Cycle (Flow Cytometry) [1] [5]
3. Protein Expression Analysis (Western Blot) [2] [4]
4. In-vivo Efficacy (Mouse Xenograft Model) [2] [4]
Experimental data indicates that this compound disrupts the later stages of autophagy, preventing the degradation of cellular components and leading to the accumulation of the p62 protein and autophagosomes [1] [2].
The table below summarizes the key experimental findings:
| Experimental Aspect | Findings in HCT116 & HT-29 Cells |
|---|---|
| p62/SQSTM1 Protein Level | Induced/Accumulated in a dose- and time-dependent manner [1] [2]. |
| LC3-I to LC3-II Conversion | Induced in a dose- and time-dependent manner [1] [2]. |
| GFP-LC3 Puncta Formation | Significantly induced, indicating autophagosome accumulation [1] [2]. |
| Mechanism of Action | Impairs autophagosomal degradation (blocks autophagic flux) rather than activating autophagy initiation [1] [2]. |
| Upstream Signaling | Autophagy induction dependent on Erk and JNK MAP kinase activation [1]. |
| Initial Trigger | Disruption of K+ homeostasis and mitochondrial dysfunction via Na+/K+-ATPase inhibition [1]. |
The following diagram illustrates the sequence of molecular events triggered by this compound, from its initial action to the eventual blockade of autophagy, as identified in the studies [1] [2].
The accumulation of p62 is a central finding in these studies. p62 is a selective autophagy receptor that is itself degraded by autophagy [3] [4] [5]. Therefore, an increase in p62 levels typically indicates a blockade in autophagic flux, which is consistent with the mechanism of this compound identified in the experiments [1] [2].
The search results provide a solid mechanism for this compound but lack direct head-to-head experimental data comparing it to other autophagy inhibitors.
The following table summarizes key preclinical findings on Lanatoside C's ability to sensitize different cancer types to radiation or radioimmunotherapy.
| Cancer Type | Model System | Key Findings on Radiosensitization | Proposed Primary Mechanisms | Citations |
|---|---|---|---|---|
| HER2-Positive Gastric Cancer | NCI-N87 cell line & xenograft (mice) | Combination of this compound and 131I-trastuzumab showed highest cytotoxicity (∼99% cell death in vitro) and significantly inhibited tumor growth in vivo (p=0.009). | Cell cycle arrest at G2/M phase (radiosensitive phase); general enhancement of cellular sensitivity to radiation. | [1] |
| Colorectal Cancer | HCT116 & HT-29 cell lines & xenograft (mice) | This compound sensitized HCT116 cells to radiation in vitro and combined treatment inhibited tumor growth more than single treatments in vivo. | Impairment of DNA damage repair; sustained DNA damage (γ-H2AX); suppressed recruitment of 53BP1 repair protein. | [2] |
| Cervical Cancer | HeLa cell line | This compound induced cell cycle arrest at S and G2/M phases and promoted apoptosis via increased ROS production. | Inhibition of JAK2/STAT6 signaling pathway; induction of reactive oxygen species (ROS). | [3] |
| Cholangiocarcinoma | HuCCT-1 & TFK-1 cell lines & xenograft (mice) | This compound induced apoptosis and inhibited tumor growth in vivo. While not combined with radiation here, it demonstrates strong pro-apoptotic activity. | Mitochondrial apoptosis pathway; increased ROS; decreased mitochondrial membrane potential; inhibition of STAT3 signaling. | [4] |
This compound promotes radiation sensitivity through multiple interconnected biological pathways, as illustrated in the following diagram and detailed explanations.
The diagram above shows how this compound's primary action is inhibiting the Na+/K+-ATPase pump [2] [5] [6]. This triggers a cascade of events leading to radiosensitization:
For researchers looking to replicate or build upon these studies, here is a summary of the core methodologies used in the cited literature.
| Experimental Goal | Detailed Protocol Summary | Citations |
|---|
| In Vitro Cytotoxicity & Radiosensitization | - Cell Viability: Assessed using assays like MTT, CCK-8, or Ez-Cytox. Cells treated with a concentration gradient of this compound.
Current evidence strongly supports this compound as a promising multi-mechanism radiosensitizer in preclinical models. Its ability to simultaneously impair DNA repair, arrest the cell cycle, and induce apoptosis via mitochondrial dysfunction provides a solid rationale for its further development.
Future research should focus on:
The following table consolidates the core experimental findings on how Lanatoside C combats glioblastoma.
| Aspect | Experimental Findings on this compound |
|---|---|
| TRAIL Sensitization | Reduces resistance in GBM cells (including U87, Gli36, primary cells). In vivo, combination therapy (6 mg/kg this compound + 250 µg/kg TRAIL) significantly inhibits tumor growth in mouse xenograft models [1]. |
| Alternative Cell Death | Induces caspase-independent death (necroptosis) characterized by necrotic morphology, absent caspase activation, low mitochondrial membrane potential, and early ATP depletion [1]. |
| Proposed Mechanisms | 1. Upregulation of Death Receptor 5 (DR5) [1] [2]. 2. Induction of caspase-independent pathway [1]. | | In Vitro Efficacy (GBM) | Directly inhibits proliferation of U-87 MG and U251 MG cells in a concentration-dependent manner [3]. | | In Vivo Tolerability | Maximum Tolerated Dose (MTD) in nude mice was established at 10 mg/kg body weight [1]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the primary studies.
In Vivo Tumor Model [1]:
Cell Viability and Death Assays [1]:
Mechanism Investigation [1]:
The diagrams below illustrate the proposed molecular mechanisms by which this compound exerts its anti-tumor effects. The first shows how it overcomes TRAIL resistance, and the second depicts the alternative cell death pathway it activates.
Acute Toxic